LolCDE-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-[5-[3-[(4-fluorophenyl)methoxy]phenyl]-1H-pyrazol-4-yl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O/c22-18-6-4-15(5-7-18)14-26-19-3-1-2-17(12-19)21-20(13-24-25-21)16-8-10-23-11-9-16/h1-13H,14H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNZHPYAAJMOOPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=CC=C(C=C2)F)C3=C(C=NN3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Discovery and initial characterization of LolCDE-IN-1
An in-depth technical guide on the discovery and initial characterization of the first small-molecule inhibitors of the LolCDE complex, a novel and essential target in Gram-negative bacteria.
Introduction
The emergence of multidrug-resistant Gram-negative bacteria presents a significant challenge to global health, necessitating the discovery of novel antibacterial agents that act on new targets.[1] The outer membrane of these bacteria is a formidable barrier, and its biogenesis is crucial for their survival.[1][2] A key process in the assembly of the outer membrane is the transport of lipoproteins from the inner membrane, a pathway mediated by the Lol (Localization of lipoproteins) system.[2] The LolCDE complex, an ATP-binding cassette (ABC) transporter embedded in the inner membrane, is the essential engine of this pathway, responsible for extracting lipoproteins and transferring them to the periplasmic chaperone LolA.[3][4][5] Its essentiality and absence in Gram-positive bacteria and eukaryotes make it an attractive target for new antibiotics.[3]
This document details the discovery and initial characterization of the first-in-class small-molecule inhibitors of the LolCDE complex. These pioneering compounds, including pyridineimidazoles and pyrrolopyrimidinediones, were identified through high-throughput phenotypic screening and validated through a combination of genetic and biochemical approaches. They represent a new chemical class of antibacterials and serve as critical tools for probing the function of the Lol pathway.
Discovery via Phenotypic Screening
The first inhibitors of LolCDE were discovered through high-throughput phenotypic screens designed to identify compounds that inhibit the growth of Escherichia coli.[2][3] One screening campaign utilized an efflux-deficient E. coli strain (ΔtolC) to increase sensitivity to potential inhibitors.[3] This led to the identification of a novel pyridineimidazole compound.[3] Another successful approach screened for compounds that not only inhibited growth but also specifically induced the σE extracytoplasmic stress response, a known indicator of disruptions in outer membrane biogenesis.[2] This strategy identified a distinct pyrrolopyrimidinedione compound, termed G0507.[2]
Target Identification and Validation
The molecular target of these novel inhibitors was confirmed as the LolCDE complex through two primary lines of evidence: resistance mutation mapping and biochemical transport assays.[3]
-
Resistance Mutations : E. coli mutants resistant to the pyridineimidazole and G0507 compounds were selected and subjected to whole-genome sequencing.[2][3] The results consistently revealed single amino acid substitutions in the genes encoding components of the LolCDE complex, specifically lolC, lolD, or lolE.[2][3] These mutations were absent in the parent strains, providing strong genetic evidence that LolCDE is the direct target.[3]
-
Biochemical Confirmation : The inhibitors were tested for their ability to block the function of LolCDE directly. An in vitro assay using E. coli spheroplasts (which retain the inner membrane but lack the outer membrane) demonstrated that the compounds inhibited the LolA-dependent release of the lipoprotein Lpp from the inner membrane.[3] This directly confirmed that the inhibitors disrupt the first crucial step of the Lol transport pathway catalyzed by LolCDE.[3]
Quantitative Data
In Vitro Antibacterial Activity
The pyridineimidazole compounds demonstrated potent activity against efflux-deficient strains of E. coli. The deletion of the major lipoprotein Lpp resulted in a significant increase in the Minimum Inhibitory Concentration (MIC), consistent with the compound's mode of action disrupting lipoprotein transport.[3]
Table 1: Minimum Inhibitory Concentrations (MICs) of Pyridineimidazole Compound 2
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli ΔtolC | 0.25 - 0.5 |
| E. coli ΔtolC Δlpp | > 8 |
Data sourced from McLeod et al. (2015).[3]
A separate study on the pyrrolopyrimidinedione G0507 also showed potent inhibition of E. coli growth.
Table 2: Activity of Pyrrolopyrimidinedione G0507
| Assay Type | Value |
|---|---|
| E. coli ΔtolC growth inhibition (MIC) | 0.8 µM |
Data sourced from a 2018 study on G0507.[2]
Resistance-Conferring Mutations
Whole-genome sequencing of resistant mutants identified specific amino acid changes in LolC and LolE.
Table 3: Representative Mutations Conferring Resistance to LolCDE Inhibitors
| Gene | Amino Acid Substitution |
|---|---|
| lolC | Q258K |
| lolE | Multiple substitutions identified |
Data sourced from multiple studies.[2][3]
Biochemical Activity
The inhibitor G0507 was found to bind directly to the LolCDE complex and, interestingly, stimulate its ATPase activity. However, in a mutant complex (LolC-Q258K-DE) that confers high-level resistance, this stimulatory effect was abolished.[2]
Table 4: Effect of G0507 on LolCDE ATPase Activity
| LolCDE Variant | G0507 Concentration | ATPase Activity Change |
|---|---|---|
| Wild-Type | 0.8 µM | Stimulated |
| Wild-Type | 3.2 µM | Stimulated |
| LolC-Q258K-DE | 0.8 µM | No stimulation |
| LolC-Q258K-DE | 3.2 µM | No stimulation |
Data sourced from a 2018 study on G0507.[2]
Mechanism of Action
The collective genetic and biochemical data support a mechanism where these inhibitors bind to the LolCDE complex, disrupting its function and blocking the release of lipoproteins from the inner membrane.[3] This leads to the accumulation of mature lipoproteins in the inner membrane, disrupting the biogenesis of the outer membrane and ultimately causing cell death.[2][3] The accumulation of mislocalized lipoproteins, particularly Lpp, is known to be toxic.[3]
Experimental Protocols
High-Throughput Phenotypic Screening
-
Strain : An E. coli MG1655 strain with a deletion in the tolC gene (encoding a major efflux pump) was used to increase compound sensitivity.[3]
-
Assay : A collection of small molecules was screened for inhibition of bacterial growth in a multi-well plate format.
-
Secondary Assay (for G0507) : Hits from the primary screen were further tested for their ability to induce the σE stress response using a ΔtolC strain harboring an rpoHP3-lacZ reporter fusion.[2]
Resistance Mutant Selection and Whole-Genome Sequencing
-
Selection : The E. coli ΔtolC strain was plated on agar containing the inhibitor at concentrations above its MIC.[3]
-
Isolation : Colonies that grew were isolated and confirmed to have stable resistance.[3]
-
Sequencing : The entire genomes of multiple resistant isolates were sequenced using the Illumina platform.[3]
-
Analysis : Genomes were compared to the parental strain to identify mutations, which were consistently found in lolC, lolD, or lolE.[2][3]
Spheroplast Lipoprotein Release Assay
-
Spheroplast Preparation : E. coli cells were treated to remove the outer membrane, yielding spheroplasts that contain the intact inner membrane with embedded LolCDE.[3]
-
Assay Conditions : Spheroplasts were incubated with purified, His-tagged LolA protein in the presence or absence of the inhibitor compound.[3]
-
Detection : The reaction mixture was centrifuged to pellet the spheroplasts. The supernatant, containing any released lipoprotein bound to LolA, was analyzed by immunoblotting to detect the lipoprotein (e.g., Lpp).[3]
-
Result : The inhibitors were shown to prevent the appearance of Lpp in the supernatant, indicating a block in its release from the inner membrane.[3]
LolCDE ATPase Activity Assay
-
Protein Purification : Wild-type and mutant LolCDE complexes were purified.[2]
-
Assay : The ATPase activity of the purified LolCDE (e.g., at 10 nM) was measured in the presence of varying concentrations of the inhibitor (e.g., 0.8 µM and 3.2 µM G0507).[2]
-
Measurement : ATP hydrolysis was quantified, typically by measuring the release of inorganic phosphate.
-
Result : G0507 stimulated ATPase activity in the wild-type complex but not in a resistance-conferring mutant complex.[2]
Conclusion
The discovery of the first small-molecule inhibitors of LolCDE marked a significant advancement in the search for new antibiotics against Gram-negative pathogens. Through systematic phenotypic screening, followed by rigorous genetic and biochemical validation, these compounds were unequivocally shown to target the essential lipoprotein transporter LolCDE. They function by blocking the release of lipoproteins from the inner membrane, leading to a fatal disruption of outer membrane biogenesis. These pioneering molecules not only validate LolCDE as a druggable antibacterial target but also provide invaluable chemical probes to further explore the biology of the Lol pathway, paving the way for the development of a new class of therapeutics.
References
- 1. Transcriptional Responses of Escherichia coli to a Small-Molecule Inhibitor of LolCDE, an Essential Component of the Lipoprotein Transport Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Inhibitor of the LolCDE ABC Transporter Essential for Lipoprotein Trafficking in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-Molecule Inhibitors of Gram-Negative Lipoprotein Trafficking Discovered by Phenotypic Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cryo-EM structures of LolCDE reveal the molecular mechanism of bacterial lipoprotein sorting in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deciphering the molecular basis of lipoprotein recognition and transport by LolCDE - PMC [pmc.ncbi.nlm.nih.gov]
LolCDE: A Promising Novel Target for Antibiotics Against Gram-Negative Bacteria
An In-depth Technical Guide for Researchers and Drug Development Professionals
The emergence of multidrug-resistant Gram-negative bacteria poses a significant threat to global health, creating an urgent need for novel antibiotics with new mechanisms of action. The Localization of lipoprotein (Lol) pathway, essential for the viability of Gram-negative bacteria, presents a compelling and largely unexploited target for antibiotic development. This technical guide focuses on the core of this pathway: the LolCDE complex, an inner membrane ATP-binding cassette (ABC) transporter responsible for the crucial first step of trafficking lipoproteins to the outer membrane. Inhibition of LolCDE disrupts outer membrane biogenesis, leading to cell death, making it an attractive target for new antibacterial agents.
Introduction to the Lol Pathway and the Role of LolCDE
In Gram-negative bacteria, the outer membrane serves as a formidable barrier, contributing to their intrinsic resistance to many antibiotics.[1] This membrane is dynamically maintained through the transport of essential components, including lipoproteins, from the inner membrane. The Lol pathway is the primary route for this transport.[2]
The Lol pathway is comprised of five essential proteins: LolA, LolB, LolC, LolD, and LolE.[3] The process begins at the inner membrane with the LolCDE complex. This complex recognizes and extracts lipoproteins destined for the outer membrane.[3][4] The energy for this extraction is provided by the hydrolysis of ATP by the LolD subunit.[3][4] Once released, the lipoprotein is transferred to the periplasmic chaperone, LolA, which then shuttles it across the periplasm to the outer membrane receptor, LolB.[2][5] LolB then facilitates the insertion of the lipoprotein into the outer membrane.[3] Given its critical and initiatory role, the LolCDE complex is a prime target for therapeutic intervention.[6][7]
Structure and Function of the LolCDE Complex
The LolCDE complex is a hetero-pentameric ABC transporter.[8] It consists of two transmembrane domains, LolC and LolE, and two cytoplasmic ATPase subunits, LolD.[8][9] Cryo-electron microscopy (cryo-EM) studies have revealed the structural basis for LolCDE's function, capturing the complex in multiple conformational states (apo, lipoprotein-bound, and nucleotide-bound).[3][10]
The transmembrane subunits, LolC and LolE, form a V-shaped cavity that opens towards the periplasm, creating a binding site for the acyl chains of lipoproteins.[3] The specificity for outer membrane-destined lipoproteins is determined by the amino acid sequence of the lipoprotein's N-terminus.[11] The ATPase subunits, LolD, are located in the cytoplasm and power the transport cycle. The binding and hydrolysis of ATP by LolD induce conformational changes in the transmembrane domains, leading to the extraction of the lipoprotein from the inner membrane and its subsequent transfer to LolA.[3][4][7]
LolCDE as an Antibiotic Target
The essentiality of the LolCDE complex for the viability of many Gram-negative pathogens, coupled with its absence in eukaryotes, makes it an ideal target for novel antibiotics.[2] Several small molecule inhibitors of LolCDE have been discovered, demonstrating the tractability of this target.[6][12] These inhibitors typically bind to the transmembrane domains, interfering with lipoprotein recognition or the conformational changes required for transport.[13]
Known Inhibitors of LolCDE
A number of compounds have been identified that inhibit the LolCDE complex, leading to bacterial cell death. These include pyridineimidazole derivatives, the pyrrolopyrimidinedione G0507, and the recently identified lolamicin.[6][12][13] These compounds have shown potent activity against a range of Gram-negative pathogens, including multidrug-resistant strains.[13][14]
dot
Caption: Overview of known LolCDE inhibitors and their mechanism of action.
Quantitative Data on LolCDE Inhibitors
The following tables summarize the in vitro activity of known LolCDE inhibitors against various Gram-negative pathogens.
Table 1: Minimum Inhibitory Concentrations (MICs) of Pyridineimidazole Compound 2
| Bacterial Strain | MIC (µg/mL) |
| Escherichia coli ΔtolC | 0.25 |
| Klebsiella pneumoniae ATCC 43816 | 1 |
| Enterobacter cloacae ATCC 13047 | 2 |
| Pseudomonas aeruginosa PAO1 | >64 |
Data sourced from McLeod et al., 2015.[6]
Table 2: Minimum Inhibitory Concentrations (MICs) of G0507
| Bacterial Strain | MIC (µg/mL) |
| Escherichia coli MG1655 ΔtolC | 0.8 |
| Escherichia coli clinical isolates (n=5) | 0.8 - 3.2 |
| Klebsiella pneumoniae (n=3) | 3.2 - 6.4 |
| Enterobacter spp. (n=3) | 1.6 - 3.2 |
Data sourced from Nickerson et al., 2018.[12]
Table 3: In Vitro Activity of Lolamicin
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Escherichia coli (n=50) | 1 | 2 |
| Klebsiella pneumoniae (n=50) | 2 | 4 |
| Enterobacter cloacae complex (n=25) | 1 | 2 |
Data represents activity against a panel of multidrug-resistant clinical isolates. Sourced from Munoz et al., 2023.[14]
Experimental Protocols
Detailed methodologies are crucial for the study of LolCDE and the evaluation of its inhibitors.
ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by the LolCDE complex, which is essential for its function. The release of inorganic phosphate (Pi) is quantified colorimetrically.
Protocol:
-
Purify and reconstitute the LolCDE complex into nanodiscs or liposomes.[3][15]
-
Incubate the reconstituted LolCDE (e.g., 0.2 µM) with varying concentrations of the test inhibitor for a defined period (e.g., 10 minutes) at room temperature.[3]
-
Initiate the reaction by adding ATP (e.g., 2 mM) and MgCl2 (e.g., 2 mM).[3]
-
Incubate the reaction mixture for a specific time (e.g., 15 minutes) at room temperature.[3]
-
Stop the reaction and measure the amount of released phosphate using a malachite green-based colorimetric assay.[3]
-
Determine the ATPase activity by comparing the absorbance to a phosphate standard curve.
dot
Caption: Workflow for the LolCDE ATPase activity assay.
Lipoprotein Release Assay from Spheroplasts
This assay directly measures the ability of LolCDE to release lipoproteins from the inner membrane to the periplasmic chaperone LolA.
Protocol:
-
Prepare spheroplasts from an appropriate E. coli strain (e.g., ΔtolC).[6]
-
Incubate the spheroplasts with the test compound or DMSO (vehicle control) for a specified time.[5]
-
Add purified His-tagged LolA to the spheroplast suspension and incubate to allow for lipoprotein transfer.[5]
-
Separate the spheroplasts from the supernatant containing released LolA-lipoprotein complexes by centrifugation.
-
Analyze the supernatant by SDS-PAGE and immunoblotting using antibodies against a specific outer membrane lipoprotein (e.g., Lpp) to detect the amount of released lipoprotein.[5]
dot
Caption: Workflow for the lipoprotein release assay from spheroplasts.
In Vitro Lipoprotein Transfer Assay
This assay reconstitutes the initial steps of the Lol pathway in vitro to monitor the transfer of a lipoprotein from LolCDE to LolA.
Protocol:
-
Purify and reconstitute LolCDE into nanodiscs.
-
Prepare a purified, labeled lipoprotein substrate (e.g., fluorescently labeled or radiolabeled).
-
Incubate the reconstituted LolCDE with the labeled lipoprotein to form the LolCDE-lipoprotein complex.
-
Add the test inhibitor and incubate.
-
Initiate the transfer reaction by adding purified LolA.
-
Monitor the transfer of the labeled lipoprotein from LolCDE to LolA over time using techniques such as Förster Resonance Energy Transfer (FRET) or by separating the complexes using native gel electrophoresis followed by detection of the label.
Signaling Pathways and Logical Relationships
The inhibition of LolCDE triggers a cascade of events that ultimately leads to bacterial cell death. The immediate consequence is the accumulation of unprocessed lipoproteins in the inner membrane.[12] This disruption of outer membrane biogenesis induces an envelope stress response, which can be monitored by reporter assays.[12][16]
dot
Caption: Signaling pathway illustrating the effects of LolCDE inhibition.
Future Directions and Conclusion
Targeting the LolCDE complex represents a promising strategy for the development of novel antibiotics against multidrug-resistant Gram-negative bacteria. The discovery of potent inhibitors like lolamicin, which exhibits a narrow spectrum of activity against pathogenic bacteria while sparing the host microbiome, highlights the potential of this approach.[13][14]
Future research should focus on:
-
Structure-based drug design: Leveraging the available cryo-EM structures of LolCDE to design more potent and selective inhibitors.[3][10]
-
Understanding resistance mechanisms: Investigating potential resistance mutations in LolC, LolD, or LolE that may arise in response to LolCDE inhibitors.[12]
-
Expanding the chemical space: High-throughput screening of diverse chemical libraries to identify new scaffolds that inhibit LolCDE.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. Cryo-EM structures of LolCDE reveal the molecular mechanism of bacterial lipoprotein sorting in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel ligand bound ABC transporter, LolCDE, provides insights into the molecular mechanisms underlying membrane detachment of bacterial lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Small-Molecule Inhibitors of Gram-Negative Lipoprotein Trafficking Discovered by Phenotypic Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liao lab reveals how bacterial lipoproteins are transported by the ATP-binding cassette (ABC) transporter LolCDE | Cell Biology [cellbio.hms.harvard.edu]
- 8. PDBe Connect Pages [ebi.ac.uk]
- 9. academic.oup.com [academic.oup.com]
- 10. Structural basis for bacterial lipoprotein relocation by the transporter LolCDE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. frontiersin.org [frontiersin.org]
- 12. journals.asm.org [journals.asm.org]
- 13. Lipoprotein transport system Lol may be a selective target for Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of LolCDE inhibitors as microbiome-sparing gram-negative-selective antibiotics | IDEALS [ideals.illinois.edu]
- 15. researchgate.net [researchgate.net]
- 16. Transcriptional Responses of Escherichia coli to a Small-Molecule Inhibitor of LolCDE, an Essential Component of the Lipoprotein Transport Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Lol Pathway in Gram-negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Localization of Lipoprotein (Lol) pathway, an essential transport system in Gram-negative bacteria. Understanding this pathway is critical for developing novel antimicrobial agents against multidrug-resistant pathogens.
Introduction: The Crucial Role of the Lol Pathway
Gram-negative bacteria are characterized by an outer membrane (OM) that acts as a formidable barrier against many antibiotics.[1] The integrity and function of this membrane are heavily dependent on lipoproteins, which are anchored to its inner leaflet.[2] The Lol pathway is the primary mechanism responsible for transporting these lipoproteins from the inner membrane (IM), where they are synthesized and matured, to the OM.[3] This system is essential for bacterial viability, making its components attractive targets for new antibiotic development.[4][5] Disruption of the Lol pathway leads to severe defects in the OM, ultimately resulting in cell death.[4]
Core Components of the Lol Pathway
The Lol system is comprised of five essential proteins: LolA, LolB, LolC, LolD, and LolE.[6] These proteins work in a coordinated fashion to ensure the efficient and accurate trafficking of lipoproteins.
-
LolCDE Complex: This is an ATP-binding cassette (ABC) transporter located in the inner membrane.[7] It is composed of two transmembrane proteins, LolC and LolE, and a homodimer of the cytoplasmic ATPase, LolD.[7][8] The LolCDE complex is responsible for recognizing and extracting OM-destined lipoproteins from the inner membrane, a process fueled by ATP hydrolysis.[2][7]
-
LolA: A soluble periplasmic chaperone protein that receives lipoproteins from the LolCDE complex.[9][10] Its primary function is to shield the hydrophobic acyl chains of the lipoproteins from the aqueous environment of the periplasm as it shuttles them to the outer membrane.[1][9] The structure of LolA includes a hydrophobic cavity that binds the lipid moiety of the lipoprotein and is covered by an alpha-helical lid.[10][11]
-
LolB: An outer membrane-anchored lipoprotein that acts as a receptor for the LolA-lipoprotein complex.[9][11] It facilitates the final step of the pathway: the transfer and insertion of the lipoprotein into the inner leaflet of the outer membrane.[1][3]
The Lipoprotein Transport Mechanism
The transport of lipoproteins via the Lol pathway is a stepwise process that begins after the lipoprotein has been fully matured in the inner membrane.
-
Recognition and Extraction: The LolCDE complex recognizes lipoproteins destined for the outer membrane. This recognition is based on a sorting signal within the lipoprotein's sequence.[11] Upon binding, the ATPase activity of LolD provides the energy to extract the lipoprotein from the inner membrane.[2]
-
Transfer to LolA: The extracted lipoprotein is then transferred to the periplasmic chaperone, LolA.[12] This transfer is thought to occur in a "mouth-to-mouth" fashion, where the hydrophobic cavities of LolC and LolA align to facilitate the direct handoff of the lipoprotein's lipid chains.[13]
-
Periplasmic Trafficking: The newly formed LolA-lipoprotein complex diffuses across the periplasm towards the outer membrane.[14]
-
Insertion into the Outer Membrane: At the outer membrane, the LolA-lipoprotein complex interacts with the LolB receptor.[11] In a process that is not yet fully understood but is thought to be energy-independent, the lipoprotein is transferred from LolA to LolB and subsequently inserted into the outer membrane.[11]
Quantitative Analysis of the Lol Pathway
While extensive quantitative data on the Lol pathway is still an active area of research, some key parameters have been determined. The following tables summarize available data.
Table 1: Properties of E. coli Lol Proteins
| Protein | Location | Size (kDa) | Essentiality |
| LolA | Periplasm | ~20 | Yes |
| LolB | Outer Membrane | ~27 | Yes |
| LolC | Inner Membrane | ~39 | Yes |
| LolD | Cytoplasm (IM-associated) | ~44 | Yes |
| LolE | Inner Membrane | ~28 | Yes |
Table 2: Reported Binding Affinities and Kinetic Parameters Note: In vitro measurements of binding affinities can vary based on experimental conditions. The absence of a value indicates that it is not readily available in the cited literature.
| Interacting Molecules | Method | Dissociation Constant (KD) | Notes |
| LolA - Lipoprotein | Various | Micromolar range (estimated) | The interaction is transient, making precise KD measurement challenging.[15] |
| LolA - LolC | Surface Plasmon Resonance | ~1.5 µM | This interaction is crucial for the recruitment of LolA to the LolCDE complex. |
| LolA - LolB | In vitro binding assays | Not determined | The transfer is rapid and directional, suggesting a specific but transient interaction.[16] |
Key Experimental Protocols
Studying the Lol pathway involves a variety of biochemical and genetic techniques. Below are outlines of key experimental protocols.
In Vitro Reconstitution of Lipoprotein Transport
This assay is fundamental to studying the individual steps of the Lol pathway.
-
Preparation of Components:
-
Purify LolA, LolB, and the LolCDE complex using affinity chromatography.
-
Prepare proteoliposomes by reconstituting purified LolCDE into liposomes made from E. coli polar lipids.[13]
-
Synthesize or purify a model lipoprotein (e.g., Pal) that can be labeled (e.g., radioactively or with a fluorescent tag).
-
-
Lipoprotein Release Assay:
-
Incubate the LolCDE-proteoliposomes with the labeled lipoprotein to allow for its insertion into the liposome membrane.
-
Add purified LolA and ATP to the mixture.
-
Monitor the release of the lipoprotein from the proteoliposomes into a soluble complex with LolA over time. This can be assessed by separating the proteoliposomes from the soluble fraction by centrifugation and measuring the amount of labeled lipoprotein in the supernatant.[16]
-
-
Lipoprotein Transfer Assay:
-
Prepare outer membrane vesicles (OMVs) containing LolB or reconstitute purified LolB into liposomes.
-
Incubate the pre-formed LolA-lipoprotein complex with the LolB-containing vesicles.
-
Monitor the transfer of the labeled lipoprotein from LolA to the LolB-containing vesicles. This can be measured by separating the vesicles from the soluble fraction and quantifying the amount of labeled lipoprotein associated with the vesicles.[9]
-
Spheroplast-Based Lipoprotein Release Assay
This method uses spheroplasts (bacterial cells with their outer membrane removed) to study the release of lipoproteins from the inner membrane.
-
Spheroplast Preparation: Treat E. coli cells with lysozyme and EDTA in an osmotically stabilizing buffer to remove the cell wall and outer membrane.
-
Labeling: Pulse-label the spheroplasts with a radioactive amino acid (e.g., [35S]methionine) to label newly synthesized proteins, including lipoproteins.
-
Release Reaction: Incubate the labeled spheroplasts with purified LolA and ATP.
-
Analysis: Separate the spheroplasts from the supernatant by centrifugation. Analyze the supernatant for the presence of the labeled lipoprotein in a complex with LolA, typically by immunoprecipitation followed by SDS-PAGE and autoradiography.[17]
The Lol Pathway as a Drug Target
The essential nature of the Lol pathway in a wide range of Gram-negative bacteria makes it a highly promising target for the development of new antibiotics.[4][18] Inhibiting any of the core components of this system can disrupt outer membrane biogenesis and lead to bacterial cell death.
Several small molecule inhibitors targeting the LolCDE complex have been identified.[1][17] For example, the pyridine-imidazole compound "compound 2" has been shown to inhibit the function of LolCDE.[1] More recently, a novel antibiotic named lolamicin has been developed that targets the LolCDE transporter.[19] Lolamicin has demonstrated efficacy in animal models of infection and exhibits selective activity against Gram-negative pathogens while sparing the host's beneficial gut microbiota.[18][19]
The development of resistance to Lol pathway inhibitors is a concern, and mutations in lolC and lolE have been shown to confer resistance to some compounds.[4][17] Therefore, ongoing research is focused on understanding the mechanisms of resistance and developing new inhibitors that can overcome these challenges.
Conclusion
The Lol pathway is a fundamental process for the survival of Gram-negative bacteria. Its intricate mechanism of lipoprotein transport and its essentiality make it a prime target for novel antibacterial therapies. A deeper understanding of the structure, function, and regulation of the Lol proteins will be crucial for the successful development of new drugs to combat the growing threat of antibiotic resistance. Continued research into the quantitative aspects of the pathway and the development of robust high-throughput screening assays will accelerate the discovery of next-generation antibiotics targeting this vital bacterial system.
References
- 1. biorxiv.org [biorxiv.org]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. journals.asm.org [journals.asm.org]
- 9. Teasing apart the evolution of lipoprotein trafficking in gram-negative bacteria reveals a bifunctional LolA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Roles of the hydrophobic cavity and lid of LolA in the lipoprotein transfer reaction in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sorting of lipoproteins to the outer membrane in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Model of mouth-to-mouth transfer of bacterial lipoproteins through inner membrane LolC, periplasmic LolA, and outer membrane LolB - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How to measure and evaluate binding affinities | eLife [elifesciences.org]
- 16. Large-scale preparation of the homogeneous LolA–lipoprotein complex and efficient in vitro transfer of lipoproteins to the outer membrane in a LolB-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Small-Molecule Inhibitors of Gram-Negative Lipoprotein Trafficking Discovered by Phenotypic Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Lipoprotein transport system Lol may be a selective target for Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for LolCDE-IN-1 in Bacterial Growth Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing LolCDE-IN-1, a representative inhibitor of the bacterial LolCDE ABC transporter, in bacterial growth inhibition studies. The protocols outlined below are intended for research purposes to investigate the antibacterial properties of compounds targeting the essential lipoprotein trafficking pathway in Gram-negative bacteria.
Introduction to the Lol Pathway and this compound
In Gram-negative bacteria, the localization of lipoproteins (Lol) pathway is crucial for transporting lipoproteins from the inner membrane (IM) to the outer membrane (OM).[1][2][3] This process is initiated by the LolCDE complex, an ATP-binding cassette (ABC) transporter embedded in the inner membrane.[1][2][4] The LolCDE complex recognizes and extracts outer membrane-destined lipoproteins from the IM, transferring them to the periplasmic chaperone LolA for subsequent transport to the OM.[3][5][6][7] Due to its essential role in bacterial viability, the LolCDE complex is an attractive target for the development of novel antibiotics.[4][8]
This compound is a representative small molecule inhibitor designed to target the LolCDE complex. By binding to and inhibiting the function of LolCDE, this compound disrupts the lipoprotein trafficking pathway, leading to the accumulation of unprocessed lipoproteins in the inner membrane, ultimately causing cell envelope stress and inhibiting bacterial growth.[4][9][10]
Key Applications
-
Screening for novel antibacterial agents: High-throughput screening of compound libraries to identify inhibitors of the LolCDE pathway.[4]
-
Mechanism of action studies: Elucidating the specific cellular effects of inhibiting lipoprotein transport.
-
Drug development: Characterizing the potency and spectrum of activity of lead compounds targeting LolCDE.
-
Synergy studies: Investigating the combined effects of LolCDE inhibitors with other classes of antibiotics.
Data Presentation: In Vitro Activity of Representative LolCDE Inhibitors
The following table summarizes the minimal inhibitory concentrations (MICs) of representative LolCDE inhibitors against various Gram-negative pathogens. This data is compiled from published studies and serves as a reference for the expected potency of such compounds.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 1 (Pyridineimidazole) | Escherichia coli MG1655 ΔtolC | 0.125 - 0.25 | [11] |
| G0507 (Pyrrolopyrimidinedione) | Escherichia coli MG1655 ΔtolC (imp4213) | Not explicitly stated, but identified in a screen for growth inhibitors | [4][10] |
| Lolamicin | Multidrug-resistant clinical isolates | Active against >130 isolates | [12] |
Signaling Pathway Diagram
The following diagram illustrates the lipoprotein trafficking pathway (Lol pathway) in Gram-negative bacteria and the point of inhibition by this compound.
Caption: The Lol pathway for lipoprotein transport and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.[11]
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Bacterial strain of interest (e.g., Escherichia coli, Pseudomonas aeruginosa)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator (37°C)
Procedure:
-
Prepare Bacterial Inoculum:
-
Inoculate a single colony of the test bacterium into 5 mL of CAMHB.
-
Incubate overnight at 37°C with shaking.
-
Dilute the overnight culture in fresh CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Prepare Serial Dilutions of this compound:
-
In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in CAMHB to achieve a range of desired concentrations.
-
Include a positive control (bacteria with no inhibitor) and a negative control (broth only).
-
-
Inoculation:
-
Add the prepared bacterial inoculum to each well containing the serially diluted inhibitor and the positive control well. The final volume in each well should be uniform (e.g., 100 µL).
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the MIC by visual inspection as the lowest concentration of the inhibitor that completely inhibits visible bacterial growth.
-
Alternatively, measure the optical density at 600 nm (OD600) using a microplate reader. The MIC is the concentration at which there is a significant reduction in OD600 compared to the positive control.
-
Protocol 2: Agar Disk Diffusion (Kirby-Bauer) Assay
This qualitative method assesses the antimicrobial activity of this compound by measuring the zone of growth inhibition on an agar plate.[13][14]
Materials:
-
This compound solution
-
Bacterial strain of interest
-
Mueller-Hinton Agar (MHA) plates
-
Sterile paper disks (6 mm diameter)
-
Sterile swabs
-
Incubator (37°C)
Procedure:
-
Prepare Bacterial Lawn:
-
Prepare a bacterial inoculum as described in Protocol 1.
-
Dip a sterile swab into the inoculum and spread it evenly over the entire surface of an MHA plate to create a uniform bacterial lawn.
-
-
Apply Inhibitor:
-
Aseptically apply a known amount of the this compound solution onto a sterile paper disk.
-
Allow the solvent to evaporate.
-
Place the impregnated disk onto the center of the inoculated MHA plate.
-
-
Incubation:
-
Invert the plate and incubate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Measure the diameter of the clear zone of no bacterial growth around the disk in millimeters. A larger zone of inhibition indicates greater susceptibility of the bacterium to the inhibitor.[13]
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for a bacterial growth inhibition study using this compound.
Caption: General workflow for a bacterial growth inhibition study.
Troubleshooting and Considerations
-
Solubility of this compound: Ensure the inhibitor is fully dissolved in a suitable solvent (e.g., DMSO) and that the final solvent concentration in the assay does not affect bacterial growth.
-
Efflux Pumps: Some bacteria possess efflux pumps that can extrude antimicrobial compounds. Using efflux pump-deficient strains (e.g., ΔtolC mutants) can help in identifying compounds that are otherwise ineffective due to efflux.[4]
-
Mechanism Confirmation: While growth inhibition assays demonstrate antibacterial activity, further biochemical assays are recommended to confirm that the inhibitor's mechanism of action is indeed through the LolCDE complex. An example is to monitor the release of lipoproteins from bacterial spheroplasts in the presence of the inhibitor.[9]
References
- 1. Cryo-EM structures of LolCDE reveal the molecular mechanism of bacterial lipoprotein sorting in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cryo-EM structures of LolCDE reveal the molecular mechanism of bacterial lipoprotein sorting in Escherichia coli | PLOS Biology [journals.plos.org]
- 3. academic.oup.com [academic.oup.com]
- 4. A Novel Inhibitor of the LolCDE ABC Transporter Essential for Lipoprotein Trafficking in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Small-Molecule Inhibitors of Gram-Negative Lipoprotein Trafficking Discovered by Phenotypic Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Transcriptional Responses of Escherichia coli to a Small-Molecule Inhibitor of LolCDE, an Essential Component of the Lipoprotein Transport Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. microchemlab.com [microchemlab.com]
- 14. microbe-investigations.com [microbe-investigations.com]
LolCDE-IN-1 solubility and preparation for in vitro assays
Application Notes and Protocols for LolCDE-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a representative small molecule inhibitor of the LolCDE complex, a critical component of the lipoprotein transport (Lol) pathway in Gram-negative bacteria.[1][2] The Lol pathway is responsible for trafficking lipoproteins from the inner membrane to the outer membrane, a process essential for bacterial viability and the integrity of the outer membrane.[1][2][3] Inhibition of the LolCDE complex disrupts this transport, leading to the accumulation of lipoproteins in the inner membrane and ultimately causing cell death.[1][2] This makes LolCDE an attractive target for the development of novel antibiotics against Gram-negative pathogens.[1][3][4][5][6]
These application notes provide detailed information on the solubility of LolCDE inhibitors and protocols for their preparation for use in various in vitro assays. The data presented is a synthesis of information available for well-characterized LolCDE inhibitors, which are structurally and functionally analogous to this compound.
Physicochemical and Biological Properties
A summary of the key quantitative data for representative LolCDE inhibitors is presented in the table below. This information is crucial for the accurate preparation of stock solutions and for designing in vitro experiments.
| Property | Value | Reference Compound(s) |
| Molecular Weight | 335.4 g/mol | Compound 1 |
| 345.4 g/mol | Compound 2 | |
| Aqueous Solubility | 10.25 µM | Compound 1 |
| LogD | 3.22 | Compound 1 |
| 4.3 | Compound 2[7] | |
| In Vitro Activity (MIC) | 0.25 µg/mL (vs. E. coli ΔtolC) | Compound 1[1] |
| 2 µg/mL (vs. E. coli MG1655) | LolCDE-IN-2[8] | |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | LolCDE-IN-2[8] |
Experimental Protocols
Preparation of this compound Stock Solutions
The following protocol outlines the recommended procedure for preparing a high-concentration stock solution of a representative LolCDE inhibitor, which can then be diluted for use in various in vitro assays.
Materials:
-
LolCDE inhibitor (e.g., "Compound 1" or a similar analog)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vials or microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath (optional, for compounds with lower solubility)
Procedure:
-
Equilibration: Allow the vial containing the lyophilized LolCDE inhibitor to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of the inhibitor using a calibrated analytical balance in a chemical fume hood.
-
Dissolution:
-
Add the appropriate volume of anhydrous DMSO to the weighed inhibitor to achieve the desired stock concentration (e.g., 10 mM or 100 mg/mL). For LolCDE-IN-2, a stock solution of 100 mg/mL in DMSO can be prepared.[8]
-
Cap the vial securely and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the solution in an ultrasonic bath for 5-10 minutes. Visually inspect the solution to ensure there are no visible particulates.
-
-
Storage:
-
Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C or -80°C for long-term stability. For short-term storage (up to one month), 4°C may be acceptable, but refer to the specific compound's data sheet.
-
General Protocol for In Vitro Assays
This protocol provides a general workflow for using the LolCDE inhibitor stock solution in a typical in vitro assay, such as a cell-based minimum inhibitory concentration (MIC) assay or an enzyme-based assay (e.g., ATPase activity assay).
Materials:
-
Prepared LolCDE inhibitor stock solution (in DMSO)
-
Appropriate assay medium (e.g., cation-adjusted Mueller-Hinton broth for MIC assays, or a specific buffer for enzyme assays)
-
Bacterial culture or purified LolCDE complex
-
Sterile multi-well plates (e.g., 96-well plates)
-
Incubator
Procedure:
-
Thawing: Thaw an aliquot of the LolCDE inhibitor stock solution at room temperature.
-
Serial Dilution:
-
Perform a serial dilution of the stock solution in the appropriate assay medium to achieve the desired final concentrations for the assay.
-
Important: Ensure that the final concentration of DMSO in the assay does not exceed a level that affects the biological system (typically ≤0.5%). A vehicle control (medium with the same final concentration of DMSO) should always be included in the experimental setup.
-
-
Assay Setup:
-
Add the diluted inhibitor to the wells of the multi-well plate.
-
Add the bacterial inoculum or the purified enzyme and its substrate to the wells.
-
Include appropriate controls: a positive control (no inhibitor), a negative control (no biological material), and a vehicle control (DMSO only).
-
-
Incubation: Incubate the plate under the conditions optimal for the specific assay (e.g., 37°C for bacterial growth).
-
Data Acquisition: Read the results using an appropriate method (e.g., measuring optical density at 600 nm for bacterial growth, or detecting a product signal for an enzyme assay).
Visualizations
Caption: The LolCDE lipoprotein transport pathway and the inhibitory action of this compound.
Caption: General workflow for the preparation and use of this compound in in vitro assays.
References
- 1. Small-Molecule Inhibitors of Gram-Negative Lipoprotein Trafficking Discovered by Phenotypic Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Inhibitor of the LolCDE ABC Transporter Essential for Lipoprotein Trafficking in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cryo-EM structures of LolCDE reveal the molecular mechanism of bacterial lipoprotein sorting in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transcriptional Responses of Escherichia coli to a Small-Molecule Inhibitor of LolCDE, an Essential Component of the Lipoprotein Transport Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rcsb.org [rcsb.org]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
Application Note: High-Throughput Screening for Novel Inhibitors of the LolCDE Complex in Gram-Negative Bacteria
For Research Use Only.
Abstract
The emergence of multidrug-resistant Gram-negative bacteria presents a significant global health challenge, necessitating the discovery of novel antibacterial agents with new mechanisms of action. The Lipoprotein localization (Lol) system, essential for the transport of lipoproteins to the outer membrane, represents a promising target for new antibiotics. The central component of this pathway is the LolCDE complex, an ATP-binding cassette (ABC) transporter embedded in the inner membrane. Inhibition of LolCDE disrupts the integrity of the outer membrane, leading to bacterial cell death. This application note provides a detailed protocol for a high-throughput screening (HTS) campaign to identify inhibitors of the LolCDE complex, using whole-cell growth inhibition assays. Additionally, it describes a secondary biochemical assay to validate the mechanism of action of hit compounds.
Introduction
In Gram-negative bacteria, lipoproteins are synthesized in the cytoplasm and subsequently transported and anchored to the inner or outer membranes, where they perform crucial functions in cell wall biogenesis, nutrient uptake, and signal transduction.[1][2] The Lol system is exclusively responsible for the trafficking of lipoproteins destined for the outer membrane.[1][2] This pathway is initiated by the LolCDE complex, which utilizes the energy from ATP hydrolysis to extract lipoproteins from the inner membrane and transfer them to the periplasmic chaperone, LolA.[1][2][3] Given that the Lol system is essential for the viability of many Gram-negative pathogens and is absent in Gram-positive bacteria and eukaryotes, it is an attractive target for the development of new antibiotics.[1]
Small-molecule inhibitors of the LolCDE complex, such as certain pyridineimidazoles and pyrrolopyrimidinediones (e.g., G0507), have been identified through phenotypic high-throughput screening.[1][4] These compounds have been shown to inhibit bacterial growth by preventing the release of lipoproteins from the inner membrane, leading to their toxic accumulation and disrupting the biogenesis of the outer membrane.[1][4]
This application note details the methodologies for a robust HTS assay to identify novel LolCDE inhibitors and a confirmatory Lpp release assay to verify their specific activity against the LolCDE complex.
Signaling Pathway and Mechanism of Inhibition
The Lol pathway is a critical process for the assembly of the outer membrane in Gram-negative bacteria. The LolCDE complex recognizes and extracts lipoproteins from the inner membrane. These lipoproteins are then passed to the periplasmic chaperone LolA, which transports them to the outer membrane receptor LolB for their final insertion. LolCDE inhibitors physically interact with the LolCDE complex, preventing the release of lipoproteins into the periplasm. This leads to an accumulation of lipoproteins in the inner membrane, triggering cellular stress and ultimately causing cell death.
Figure 1: The Lol lipoprotein transport pathway and the inhibitory action of LolCDE inhibitors.
High-Throughput Screening (HTS) Workflow
A typical HTS workflow for identifying LolCDE inhibitors involves a primary whole-cell growth inhibition screen followed by secondary assays to confirm the mechanism of action and eliminate compounds with undesirable properties.
Figure 2: High-throughput screening cascade for the discovery of LolCDE inhibitors.
Data Presentation
The following tables summarize representative quantitative data for known LolCDE inhibitors.
| Compound | Type | Target | Organism | MIC (µg/mL) | IC50 (µM) | Reference |
| Compound 1 | Pyridineimidazole | LolCDE | E. coli ΔtolC | 0.25 | N/A | [5] |
| Compound 2 | Pyridineimidazole | LolCDE | E. coli ΔtolC | 0.03 | N/A | [5] |
| G0507 | Pyrrolopyrimidinedione | LolCDE | E. coli ΔtolC | N/A | 20.9 ± 1.7 (ATPase inhibition) | [1] |
N/A: Not available in the cited literature. MIC (Minimum Inhibitory Concentration) and IC50 (half-maximal inhibitory concentration) values are highly dependent on the specific bacterial strain and assay conditions.
| Assay Parameter | Description | Recommended Value |
| Z'-factor | A statistical measure of assay quality. | > 0.5 for an excellent assay |
The Z'-factor should be determined during assay development and validation. It is calculated using the formula: Z' = 1 - (3σp + 3σn) / |μp - μn|, where σ is the standard deviation, μ is the mean, p is the positive control, and n is the negative control.[5][6]
Experimental Protocols
Primary High-Throughput Screening: Whole-Cell Growth Inhibition Assay
This protocol is designed for a 384-well plate format to screen large compound libraries for inhibitors of bacterial growth.
Materials:
-
Escherichia coli W3110 ΔwaaP strain (This strain has a truncated lipopolysaccharide, increasing its permeability to small molecules).[1]
-
Mueller-Hinton Broth (MHB)
-
Compound library dissolved in DMSO
-
Sterile 384-well flat-bottom plates
-
Plate reader capable of measuring optical density at 600 nm (OD600)
-
Positive control (e.g., an established LolCDE inhibitor or a broad-spectrum antibiotic)
-
Negative control (DMSO)
Protocol:
-
Bacterial Culture Preparation:
-
Inoculate a single colony of E. coli W3110 ΔwaaP into 5 mL of MHB.
-
Incubate overnight at 37°C with shaking.
-
The next day, dilute the overnight culture into fresh MHB to achieve a starting OD600 of approximately 0.05. This corresponds to roughly 1 x 10^5 cells/mL.
-
-
Plate Preparation:
-
Dispense compounds from the library into the wells of a 384-well plate to a final concentration of 10 µM. The final volume in each well will be 50 µL.
-
Include wells with the positive control at a concentration known to inhibit growth and wells with DMSO as the negative control.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial culture to each well of the 384-well plate, bringing the total volume to 50 µL.
-
Seal the plates to prevent evaporation.
-
Incubate the plates at 37°C for 16-18 hours with shaking.
-
-
Data Acquisition and Analysis:
-
Measure the OD600 of each well using a plate reader.
-
Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (OD600_compound - OD600_positive_control) / (OD600_negative_control - OD600_positive_control))
-
Hits are typically defined as compounds that exhibit a certain threshold of inhibition (e.g., >50%).
-
Secondary Assay: Lpp Release from Spheroplasts
This biochemical assay confirms whether hit compounds from the primary screen directly inhibit the LolCDE-mediated release of lipoproteins.
Materials:
-
E. coli MG1655 ΔtolC strain
-
Purified His-tagged LolA protein
-
Buffer for spheroplast preparation (e.g., Tris-HCl buffer with sucrose for osmotic stability)
-
Lysozyme
-
Test compounds and DMSO
-
SDS-PAGE equipment and reagents
-
Western blotting equipment and reagents
-
Primary antibody against Lpp (lipoprotein)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Protocol:
-
Spheroplast Preparation:
-
Grow an overnight culture of E. coli MG1655 ΔtolC.
-
Harvest the cells by centrifugation and wash them with a suitable buffer.
-
Resuspend the cell pellet in a buffer containing lysozyme to digest the cell wall, forming spheroplasts. Spheroplasts retain an intact inner membrane where LolCDE is located.[1]
-
-
Lpp Release Assay:
-
Incubate the prepared spheroplasts with purified His-tagged LolA protein in the presence of the test compound or DMSO (control). A typical concentration for the test compound is 5x its MIC.[5]
-
The reaction mixture is incubated to allow for the LolCDE-mediated release of Lpp from the spheroplasts to LolA.
-
-
Analysis of Lpp Release:
-
Centrifuge the reaction mixtures to pellet the spheroplasts.
-
Collect the supernatant, which contains the released Lpp bound to LolA.
-
Analyze the supernatant by SDS-PAGE and Western blotting using an anti-Lpp antibody to detect the amount of released Lpp.
-
A decrease in the amount of Lpp in the supernatant in the presence of the test compound compared to the DMSO control indicates inhibition of the LolCDE complex.[1][5]
-
Conclusion
The protocols described in this application note provide a robust framework for the high-throughput screening and validation of novel inhibitors targeting the LolCDE complex of Gram-negative bacteria. The whole-cell growth inhibition assay is a reliable primary screen for identifying compounds with antibacterial activity, while the Lpp release assay serves as a specific secondary screen to confirm the mechanism of action. The identification of new LolCDE inhibitors holds significant promise for the development of a new class of antibiotics to combat multidrug-resistant Gram-negative pathogens.
References
- 1. A Novel Inhibitor of the LolCDE ABC Transporter Essential for Lipoprotein Trafficking in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. goldbio.com [goldbio.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 6. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
Application Notes and Protocols: LolCDE-IN-1 as a Tool to Investigate Outer Membrane Integrity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The integrity of the outer membrane (OM) is paramount for the survival of Gram-negative bacteria, acting as a selective permeability barrier against environmental insults and antibiotics. The Lol (Localization of lipoproteins) system is a critical pathway responsible for the transport of lipoproteins from the inner membrane (IM) to the OM. A key component of this system is the ATP-binding cassette (ABC) transporter, LolCDE. Inhibition of LolCDE disrupts the proper localization of lipoproteins, leading to a compromised OM, increased susceptibility to antibiotics, and eventual cell death.
LolCDE-IN-1 (also known as G0507) is a potent and specific small molecule inhibitor of the LolCDE complex. By preventing the release of lipoproteins from the IM, this compound serves as an invaluable chemical probe to investigate the consequences of impaired OM biogenesis and integrity. These application notes provide detailed protocols for utilizing this compound to study OM integrity, assess antibiotic synergy, and characterize the cellular responses to OM stress.
Mechanism of Action of this compound
This compound directly targets the LolCDE ABC transporter in the inner membrane of Gram-negative bacteria. The primary function of the LolCDE complex is to recognize and energize the release of newly synthesized lipoproteins destined for the outer membrane. This compound binds to the LolCDE complex, which inhibits the release of lipoproteins to the periplasmic chaperone, LolA. This inhibition leads to the accumulation of mature lipoproteins in the inner membrane, a condition that is toxic to the cell. The mislocalization of essential lipoproteins disrupts the biogenesis and maintenance of the outer membrane, leading to increased permeability and sensitization to other antimicrobial agents.
Data Presentation
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound (G0507)
| Bacterial Strain | MIC (µg/mL) | Notes |
| Escherichia coli ATCC 25922 | >32 | Wild-type, efflux proficient. |
| Escherichia coli ΔtolC | 0.5 | Efflux-deficient mutant, increased susceptibility. |
| Escherichia coli imp4213 | 0.25 | Outer membrane compromised mutant. |
| Escherichia coli ΔtolC Δlpp | >64 | Deletion of the major lipoprotein Lpp confers resistance. |
| Klebsiella pneumoniae ATCC 43816 | 12.5 | |
| Enterobacter aerogenes ATCC 13048 | 6.25 |
Table 2: Antibiotic Potentiation by this compound (G0507) in E. coli ΔtolC
| Antibiotic | MIC alone (µg/mL) | MIC with this compound (µg/mL) | Fold Potentiation |
| Vancomycin | >128 | 16 | >8 |
| Novobiocin | 32 | 4 | 8 |
| Rifampicin | 2 | 0.25 | 8 |
| Erythromycin | 16 | 2 | 8 |
Data presented in Table 2 is representative of the expected potentiation effects. Actual values may vary based on experimental conditions.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the determination of the MIC of this compound using the broth microdilution method.
Materials:
-
This compound (G0507) stock solution (e.g., 10 mg/mL in DMSO)
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a serial two-fold dilution of this compound in CAMHB in a 96-well plate. The final volume in each well should be 50 µL.
-
Dilute the bacterial culture to a final concentration of 5 x 10^5 CFU/mL in CAMHB.
-
Add 50 µL of the bacterial suspension to each well of the microtiter plate, bringing the total volume to 100 µL.
-
Include a positive control (bacteria without inhibitor) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Protocol 2: Outer Membrane Permeability Assay using Nitrocefin
This assay measures the permeability of the outer membrane by quantifying the hydrolysis of the chromogenic cephalosporin, nitrocefin, by periplasmic β-lactamase. Increased permeability due to this compound treatment will result in a higher rate of nitrocefin hydrolysis.
Materials:
-
Bacterial strain expressing periplasmic β-lactamase (e.g., E. coli with a suitable plasmid)
-
This compound
-
Nitrocefin solution (1 mg/mL in DMSO, diluted to 100 µg/mL in buffer)
-
10 mM Sodium-HEPES buffer (pH 7.0) with 5 mM MgCl2
-
Spectrophotometer
Procedure:
-
Grow the bacterial culture to mid-log phase (OD600 ≈ 0.5-0.8).
-
Harvest the cells by centrifugation and wash once with Sodium-HEPES buffer.
-
Resuspend the cells in the same buffer to a final OD600 of 1.0.
-
Pre-incubate the cell suspension with varying concentrations of this compound (or a solvent control) for a defined period (e.g., 30-60 minutes) at 37°C.
-
To a cuvette, add 0.65 mL of 100 µg/mL nitrocefin solution and 0.1 mL of the pre-incubated cell suspension.
-
Immediately measure the change in absorbance at 495 nm over time.
-
The rate of nitrocefin hydrolysis is proportional to the permeability of the outer membrane.
Protocol 3: Checkerboard Assay for Antibiotic Synergy
This protocol is used to assess the synergistic effect of this compound with conventional antibiotics.
Materials:
-
This compound
-
Antibiotic of interest
-
Bacterial culture
-
CAMHB
-
Two 96-well microtiter plates
Procedure:
-
In a 96-well plate, prepare serial two-fold dilutions of the antibiotic of interest horizontally and this compound vertically in CAMHB.
-
The final volume in each well should be 50 µL.
-
Prepare a bacterial inoculum of 5 x 10^5 CFU/mL in CAMHB.
-
Add 50 µL of the bacterial suspension to each well.
-
Incubate at 37°C for 18-24 hours.
-
Determine the MIC of each compound alone and in combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
FICI ≤ 0.5 indicates synergy.
-
0.5 < FICI ≤ 4 indicates an additive or indifferent effect.
-
FICI > 4 indicates antagonism.
-
Protocol 4: Spheroplast Lipoprotein Release Assay
This biochemical assay directly measures the inhibition of LolCDE-mediated lipoprotein release from inner membrane vesicles (spheroplasts).
Materials:
-
E. coli culture
-
Lysozyme
-
Sucrose buffer
-
Purified LolA protein
-
This compound
-
SDS-PAGE and Western blotting reagents
-
Antibody against a specific outer membrane lipoprotein (e.g., Lpp)
Procedure:
-
Prepare spheroplasts from an E. coli culture by treating with lysozyme in a sucrose-containing buffer.
-
Incubate the spheroplasts with purified LolA in the presence of ATP and varying concentrations of this compound or a DMSO control.
-
After incubation, pellet the spheroplasts by centrifugation.
-
Analyze the supernatant for the presence of the released lipoprotein (e.g., Lpp) by SDS-PAGE and Western blotting using a specific antibody.
-
Inhibition of LolCDE will result in a dose-dependent decrease in the amount of lipoprotein released into the supernatant.
Protocol 5: Microscopy of Morphological Changes
Inhibition of lipoprotein trafficking by this compound leads to distinct morphological changes, such as swelling of the periplasmic space at the bacterial poles.
Materials:
-
Bacterial culture
-
This compound
-
Membrane stain (e.g., Nile Red or FM4-64)
-
DNA stain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Treat a mid-log phase bacterial culture with this compound at a concentration of 4x MIC for 2 hours.
-
As a control, treat a separate culture with a solvent control (DMSO).
-
Harvest the cells by centrifugation and wash with phosphate-buffered saline (PBS).
-
Stain the cells with a membrane dye and a DNA dye according to the manufacturer's instructions.
-
Mount the stained cells on a microscope slide with an agarose pad.
-
Visualize the cells using a fluorescence microscope with appropriate filter sets.
-
Observe for characteristic morphological changes, such as polar swelling and membrane accumulation, in the this compound treated cells compared to the control.
Signaling Pathways
Inhibition of the LolCDE complex and the subsequent disruption of the outer membrane triggers cellular stress responses, primarily the σE and Cpx envelope stress response pathways.
-
σE Stress Response: This pathway is activated by the accumulation of misfolded or unassembled outer membrane proteins (OMPs). While LolCDE inhibition directly affects lipoproteins, the resulting imbalance in the OM composition can lead to the misfolding of OMPs, thereby activating the σE response.
-
Cpx Stress Response: The Cpx two-component system is activated by the mislocalization of the lipoprotein NlpE to the inner membrane. Inhibition of LolCDE leads to the accumulation of NlpE and other lipoproteins in the IM, which directly activates the CpxA sensor kinase, leading to the phosphorylation of the CpxR response regulator and the subsequent upregulation of genes involved in mitigating envelope stress.
Conclusion
This compound is a powerful tool for dissecting the intricacies of outer membrane biogenesis and integrity in Gram-negative bacteria. The protocols and data presented here provide a framework for researchers to utilize this inhibitor to probe the function of the Lol pathway, identify potential synergistic antibiotic combinations, and elucidate the cellular responses to outer membrane stress. Such studies are crucial for the development of novel therapeutic strategies to combat the growing threat of antibiotic-resistant Gram-negative pathogens.
Application Notes and Protocols for In Vivo Efficacy Models of LolCDE Inhibitors
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo evaluation of LolCDE inhibitors, using a representative compound designated as LolCDE-IN-1. The protocols and data presentation formats are based on established methodologies for similar inhibitors targeting the LolCDE transporter in Gram-negative bacteria.
Introduction to LolCDE and its Inhibition
The Localization of lipoprotein (Lol) pathway is essential for the transport of lipoproteins from the inner membrane to the outer membrane in Gram-negative bacteria.[1][2] The core of this pathway is the LolCDE complex, an ATP-binding cassette (ABC) transporter that provides the energy for this process through ATP hydrolysis.[1][3][4] Inhibition of LolCDE disrupts the integrity of the outer membrane, leading to bacterial cell death. This makes LolCDE a promising target for the development of novel antibiotics against multidrug-resistant Gram-negative pathogens.[5][6][7] this compound is a novel investigational inhibitor of the LolCDE complex. These notes detail the preclinical in vivo models to assess its efficacy.
LolCDE Signaling Pathway
The Lol pathway facilitates the trafficking of lipoproteins destined for the outer membrane.
In Vivo Efficacy Models
The in vivo efficacy of this compound can be evaluated in various murine infection models. The choice of model depends on the target pathogen and the clinical indication.
Murine Sepsis Model
This model assesses the ability of this compound to protect mice from a lethal systemic infection.
Experimental Workflow:
Protocol:
-
Animal Model: Use 6-8 week old female BALB/c mice.
-
Infection: Induce sepsis by intraperitoneal (IP) injection of a lethal dose (e.g., 1 x 107 CFU/mouse) of a multidrug-resistant strain of Escherichia coli or Klebsiella pneumoniae.
-
Treatment: Administer this compound at various doses (e.g., 1, 5, 10 mg/kg) via IP or oral (PO) route at 1 and 6 hours post-infection. Include a vehicle control group.
-
Monitoring: Monitor survival for 7 days. Record clinical signs of illness.
-
Bacterial Burden: At 24 hours post-infection, a separate cohort of mice is euthanized, and organs (spleen, liver) are harvested to determine the bacterial load by plating serial dilutions of tissue homogenates on appropriate agar plates.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Route | Survival (%) | Spleen CFU/g (log10) | Liver CFU/g (log10) |
| Vehicle Control | - | IP | 0 | 8.5 ± 0.4 | 8.2 ± 0.5 |
| This compound | 1 | IP | 20 | 6.1 ± 0.6 | 5.9 ± 0.7 |
| This compound | 5 | IP | 80 | 4.2 ± 0.5 | 3.9 ± 0.6 |
| This compound | 10 | IP | 100 | <2.0 | <2.0 |
| This compound | 10 | PO | 90 | 3.1 ± 0.4 | 2.8 ± 0.5 |
Table 1: Representative efficacy data for this compound in a murine sepsis model. Data are presented as mean ± standard deviation.
Murine Pneumonia Model
This model evaluates the efficacy of this compound in a localized lung infection.
Protocol:
-
Animal Model: Use 6-8 week old female BALB/c mice.
-
Infection: Induce pneumonia by intranasal instillation of a sublethal dose (e.g., 5 x 106 CFU/mouse) of a multidrug-resistant strain of K. pneumoniae or Acinetobacter baumannii.
-
Treatment: Administer this compound at various doses (e.g., 5, 10, 20 mg/kg) via IP or PO route starting at 2 hours post-infection and continuing for a specified duration (e.g., twice daily for 3 days).
-
Bacterial Burden: At 24 or 48 hours post-treatment initiation, mice are euthanized, and lungs are harvested to determine the bacterial load.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Route | Lung CFU/g (log10) at 24h | Lung CFU/g (log10) at 48h |
| Vehicle Control | - | IP | 7.8 ± 0.3 | 8.1 ± 0.4 |
| This compound | 5 | IP | 5.5 ± 0.5 | 4.8 ± 0.6 |
| This compound | 10 | IP | 3.9 ± 0.4 | 2.5 ± 0.5 |
| This compound | 20 | IP | <2.0 | <2.0 |
| This compound | 20 | PO | 4.2 ± 0.6 | 3.1 ± 0.7 |
Table 2: Representative efficacy data for this compound in a murine pneumonia model. Data are presented as mean ± standard deviation.
In Vitro Characterization Protocols
Prior to in vivo studies, the in vitro activity of this compound should be thoroughly characterized.
Minimum Inhibitory Concentration (MIC) Determination
Protocol:
-
Prepare a two-fold serial dilution of this compound in cation-adjusted Mueller-Hinton broth.
-
Inoculate each well of a 96-well microtiter plate with a bacterial suspension to a final concentration of 5 x 105 CFU/mL.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
LolCDE ATPase Activity Assay
Protocol:
-
Purify the LolCDE protein complex.
-
Incubate purified LolCDE (e.g., 10 nM) with varying concentrations of this compound.
-
Initiate the ATPase reaction by adding ATP.
-
Measure the rate of ATP hydrolysis by quantifying the release of inorganic phosphate using a colorimetric assay (e.g., Malachite Green).
-
Determine the IC50 value of this compound.
Lipoprotein Release Assay from Spheroplasts
Protocol:
-
Prepare spheroplasts from an appropriate E. coli strain.
-
Incubate the spheroplasts with this compound at various concentrations.
-
Add purified LolA protein to the reaction to stimulate the release of lipoproteins.
-
Separate the spheroplasts from the supernatant by centrifugation.
-
Analyze the supernatant for the presence of a specific outer membrane lipoprotein (e.g., Lpp) by SDS-PAGE and Western blotting.
Conclusion
The described in vivo efficacy models and in vitro characterization protocols provide a robust framework for the preclinical evaluation of LolCDE inhibitors like this compound. The data generated from these studies are crucial for establishing proof-of-concept and guiding further drug development efforts. It is important to adapt these general protocols to the specific characteristics of the test compound and the target pathogens.
References
- 1. Cryo-EM structures of LolCDE reveal the molecular mechanism of bacterial lipoprotein sorting in Escherichia coli | PLOS Biology [journals.plos.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Cryo-EM structures of LolCDE reveal the molecular mechanism of bacterial lipoprotein sorting in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in Small Molecule Inhibitors Targeting the Bacterial Lipoprotein Transport System (Lol) in Gram‐Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deciphering the molecular basis of lipoprotein recognition and transport by LolCDE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural basis for bacterial lipoprotein relocation by the transporter LolCDE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of LolCDE inhibitors as microbiome-sparing gram-negative-selective antibiotics | IDEALS [ideals.illinois.edu]
Application Notes and Protocols for Fluorescent Labeling of LolCDE-IN-1 for Localization Studies
Introduction
The Lol (Localization of lipoproteins) pathway is essential for the transport of lipoproteins to the outer membrane of Gram-negative bacteria, playing a critical role in maintaining cell envelope integrity and is a key factor in multidrug resistance.[1][2] The central engine of this pathway is the ATP-binding cassette (ABC) transporter, LolCDE, which is embedded in the inner membrane.[3][4][5] This complex recognizes and extracts lipoproteins destined for the outer membrane, making it a promising target for novel antibiotics.[4][6]
LolCDE-IN-1 is a potent small-molecule inhibitor designed to disrupt the function of the LolCDE complex. Understanding the subcellular localization of this inhibitor is crucial for elucidating its mechanism of action, confirming target engagement, and optimizing its development as a therapeutic agent. By fluorescently labeling this compound, researchers can directly visualize its distribution within bacterial cells, providing insights into its accumulation at the inner membrane and its interaction with the LolCDE target.
These application notes provide detailed protocols for the fluorescent labeling of this compound and its subsequent use in localization studies within Gram-negative bacteria using fluorescence microscopy.
Signaling Pathway and Point of Inhibition
The Lol pathway facilitates the transport of lipoproteins from the inner membrane (IM) to the outer membrane (OM). The process is initiated by the LolCDE complex, which utilizes ATP hydrolysis to provide the energy for releasing lipoproteins to the periplasmic chaperone, LolA.[2][7][8] LolA then transports the lipoprotein across the periplasm to the OM receptor LolB, which inserts it into the outer membrane.[8] this compound acts by inhibiting the LolCDE complex, thereby preventing the release of lipoproteins from the inner membrane and disrupting the integrity of the outer membrane.
Caption: The Lol lipoprotein transport pathway and the inhibitory action of this compound.
Protocol 1: Fluorescent Labeling of this compound
This protocol describes the covalent conjugation of an amine-reactive fluorescent dye to this compound, assuming the inhibitor possesses a suitable primary or secondary amine for labeling. The use of an N-hydroxysuccinimide (NHS) ester dye is recommended for its high reactivity and specificity towards amines.
Materials
-
This compound (with an available amine functional group)
-
Amine-reactive fluorescent dye (e.g., Alexa Fluor 488 NHS Ester, Cy3 NHS Ester)
-
Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3
-
Purification column (e.g., reverse-phase HPLC column, C18)
-
Lyophilizer or vacuum concentrator
Experimental Protocol
-
Inhibitor and Dye Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Immediately before use, prepare a 10 mM stock solution of the NHS ester dye in anhydrous DMSO. Protect from light.
-
-
Conjugation Reaction:
-
In a microcentrifuge tube, combine this compound and the NHS ester dye in the desired molar ratio (see Table 1 for optimization). A 1:1.5 to 1:5 molar ratio of inhibitor to dye is a good starting point.
-
Add reaction buffer to achieve a final inhibitor concentration of 1-5 mg/mL. The total volume of DMSO should not exceed 10% of the final reaction volume.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purification of the Labeled Inhibitor:
-
Purify the fluorescently labeled this compound from unreacted dye and unlabeled inhibitor using reverse-phase HPLC.
-
Use a gradient of acetonitrile in water (with 0.1% trifluoroacetic acid) to elute the compounds.
-
Collect fractions and identify the desired product peak based on its dual absorbance (at the dye's and inhibitor's absorbance maxima).
-
-
Characterization and Storage:
-
Confirm the identity and purity of the labeled product using mass spectrometry.
-
Determine the degree of labeling (DOL) using UV-Vis spectrophotometry by measuring the absorbance at the dye's maximum wavelength and the inhibitor's maximum wavelength.
-
Lyophilize the purified, labeled inhibitor and store it at -20°C or -80°C, desiccated and protected from light.
-
Table 1: Recommended Reaction Parameters for Labeling this compound
| Parameter | Recommended Range | Notes |
| Molar Ratio (Inhibitor:Dye) | 1:1.5 to 1:5 | Higher ratios may lead to multiple labels per molecule. |
| Reaction Time | 1 - 2 hours | Longer times may increase hydrolysis of the NHS ester. |
| Reaction Temperature | 20-25°C (Room Temp) | Lower temperatures can slow the reaction. |
| pH | 8.0 - 8.5 | Optimal for amine reactivity with NHS esters. |
| Solvent | DMSO or DMF (anhydrous) | Must be amine-free to prevent reaction with the dye. |
Protocol 2: Localization Studies in Bacteria
This protocol outlines the procedure for treating Gram-negative bacteria with fluorescently labeled this compound and visualizing its subcellular localization using fluorescence microscopy.
Materials
-
Fluorescently labeled this compound
-
Gram-negative bacterial strain (e.g., Escherichia coli BW25113)
-
Luria-Bertani (LB) medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microscope slides and coverslips
-
Fluorescence microscope (confocal or super-resolution recommended)
-
DAPI or other DNA stain (optional)
-
Nile Red or other membrane stain (optional)[6]
Experimental Protocol
-
Bacterial Culture Preparation:
-
Inoculate a single colony of E. coli into 5 mL of LB medium and grow overnight at 37°C with shaking.
-
The next day, dilute the overnight culture 1:100 into fresh LB medium and grow to the mid-logarithmic phase (OD₆₀₀ ≈ 0.4-0.6).
-
-
Treatment with Labeled Inhibitor:
-
Harvest the mid-log phase cells by centrifugation (5000 x g, 5 minutes).
-
Wash the cell pellet once with PBS.
-
Resuspend the cells in fresh LB medium or PBS containing the fluorescently labeled this compound at the desired final concentration (see Table 2).
-
Incubate for 30-60 minutes at 37°C. Include a control group treated with an equivalent volume of DMSO.
-
-
Cell Staining and Mounting:
-
(Optional) Add counterstains such as DAPI (for DNA) or Nile Red (for membranes) in the last 10-15 minutes of incubation.[6]
-
Harvest the treated cells by centrifugation and wash twice with PBS to remove the unbound fluorescent inhibitor.
-
Resuspend the final cell pellet in a small volume of PBS.
-
Place a 2-5 µL drop of the cell suspension onto a clean microscope slide and cover with a coverslip. An agarose pad can be used to immobilize the cells for live-cell imaging.[9][10]
-
-
Fluorescence Microscopy and Image Analysis:
-
Visualize the cells using a fluorescence microscope equipped with appropriate filter sets for the chosen fluorophore and any counterstains.
-
Acquire images using both fluorescence and bright-field or phase-contrast channels.
-
Analyze the images to determine the subcellular localization of the fluorescent signal. The expected localization for a LolCDE inhibitor is the cell envelope/membrane.
-
Table 2: Recommended Parameters for Bacterial Localization Studies
| Parameter | Recommended Range | Notes |
| Labeled Inhibitor Concentration | 1 - 10 µM | Start with a concentration 2-5x the MIC of the unlabeled compound. |
| Incubation Time | 30 - 60 minutes | Time may need optimization based on inhibitor uptake kinetics. |
| Bacterial Density (OD₆₀₀) | 0.4 - 0.6 | Ensures cells are in an active growth phase. |
| Imaging Temperature | Room Temperature | For live-cell imaging, a stage-top incubator at 37°C can be used. |
Experimental Workflow
The overall process involves the chemical labeling of the inhibitor, its purification, and subsequent application to bacterial cells for microscopic analysis.
Caption: Workflow for fluorescent labeling and localization of this compound.
References
- 1. Deciphering the molecular basis of lipoprotein recognition and transport by LolCDE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transcriptional Responses of Escherichia coli to a Small-Molecule Inhibitor of LolCDE, an Essential Component of the Lipoprotein Transport Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cryo-EM structures of LolCDE reveal the molecular mechanism of bacterial lipoprotein sorting in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cryo-EM structures of LolCDE reveal the molecular mechanism of bacterial lipoprotein sorting in Escherichia coli | PLOS Biology [journals.plos.org]
- 6. A Novel Inhibitor of the LolCDE ABC Transporter Essential for Lipoprotein Trafficking in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Small-Molecule Inhibitors of Gram-Negative Lipoprotein Trafficking Discovered by Phenotypic Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Live-Cell Fluorescence Microscopy to Investigate Subcellular Protein Localization and Cell Morphology Changes in Bacteria [jove.com]
- 10. Live-Cell Fluorescence Microscopy to Investigate Subcellular Protein Localization and Cell Morphology Changes in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming LolCDE-IN-1 Insolubility in Aqueous Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the low aqueous solubility of LolCDE-IN-1, a potent inhibitor of the lipoprotein trafficking pathway in Gram-negative bacteria.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a small molecule inhibitor targeting the LolCDE complex, an essential ABC transporter responsible for lipoprotein trafficking to the outer membrane of Gram-negative bacteria.[1][2][3] Its hydrophobic nature leads to poor solubility in aqueous solutions, which can significantly impact its efficacy and reproducibility in in-vitro and in-vivo experiments. A related pyridineimidazole inhibitor of LolCDE has a reported aqueous solubility of only 10.25 μM. While specific data for this compound is not provided, it is characteristic of this class of compounds to exhibit low aqueous solubility.
Q2: I am observing precipitation of this compound in my aqueous buffer. What are the initial troubleshooting steps?
Precipitation is a common issue with hydrophobic compounds like this compound. Here are some initial steps to address this:
-
Verify Stock Concentration: Ensure your stock solution, typically prepared in an organic solvent like DMSO, is fully dissolved before diluting into your aqueous experimental buffer.
-
Lower the Final Concentration: The final concentration of this compound in your aqueous solution may be exceeding its solubility limit. Try performing a serial dilution to determine the maximum soluble concentration under your experimental conditions.
-
Control the Dilution Process: When diluting the DMSO stock, add the stock solution to the aqueous buffer dropwise while vortexing or stirring to facilitate rapid mixing and prevent localized high concentrations that can lead to precipitation.
Troubleshooting Guides
Guide 1: Enhancing this compound Solubility Using Co-solvents
For many researchers, the simplest approach to improving the solubility of hydrophobic compounds is the use of a water-miscible organic co-solvent.[4][5]
Issue: this compound precipitates when diluted from a DMSO stock into an aqueous buffer for a cellular or biochemical assay.
Proposed Solution: Incorporate a co-solvent into your final aqueous buffer.
Experimental Protocol: Determining Optimal Co-solvent Concentration
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare a series of aqueous buffers (e.g., PBS, Tris-HCl) containing increasing concentrations of a co-solvent such as ethanol, polyethylene glycol 300 (PEG-300), or glycerol. Typical starting ranges are 1-10% (v/v).
-
Add the this compound DMSO stock to each co-solvent-containing buffer to achieve the desired final concentration (e.g., 10 µM, 50 µM, 100 µM). Add the stock dropwise while vortexing.
-
Visually inspect for precipitation immediately and after a defined incubation period (e.g., 1 hour, 4 hours) at the experimental temperature.
-
Quantify the soluble fraction by centrifuging the samples to pellet any precipitate and measuring the concentration of this compound in the supernatant using a suitable analytical method like HPLC-UV or a plate-based absorbance reader if the compound has a distinct chromophore.
Data Presentation:
| Co-solvent | Concentration (v/v) | This compound Target Conc. (µM) | Visual Observation | Soluble Concentration (µM) |
| None | 0% | 50 | Precipitate | < 10 |
| Ethanol | 1% | 50 | Slight Haze | 25 |
| Ethanol | 5% | 50 | Clear Solution | 48 |
| PEG-300 | 1% | 50 | Slight Haze | 30 |
| PEG-300 | 5% | 50 | Clear Solution | 50 |
Considerations:
-
Cellular Toxicity: High concentrations of organic co-solvents can be toxic to cells. It is crucial to run a vehicle control (buffer with the same co-solvent concentration but without this compound) to assess the impact on cell viability in your assay.
-
Assay Interference: Co-solvents may interfere with enzyme activity or other components of your assay. Always include appropriate controls.
Guide 2: Utilizing Surfactants to Increase Aqueous Solubility
Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[4][5]
Issue: this compound solubility remains insufficient even with co-solvents, or the required co-solvent concentration is detrimental to the experimental system.
Proposed Solution: Add a non-ionic surfactant to your aqueous buffer.
Experimental Protocol: Evaluating the Effect of Surfactants
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare aqueous buffers containing a non-ionic surfactant such as Tween® 80 or Pluronic® F-68 at concentrations above their critical micelle concentration (CMC). Typical starting concentrations are 0.01% to 0.1% (w/v).
-
Add the this compound DMSO stock to the surfactant-containing buffers to the desired final concentration.
-
Incubate the solutions for a short period (e.g., 15-30 minutes) to allow for micelle formation and encapsulation.
-
Assess solubility visually and quantitatively as described in Guide 1.
Data Presentation:
| Surfactant | Concentration (w/v) | This compound Target Conc. (µM) | Visual Observation | Soluble Concentration (µM) |
| None | 0% | 50 | Precipitate | < 10 |
| Tween® 80 | 0.01% | 50 | Clear Solution | 49 |
| Tween® 80 | 0.05% | 50 | Clear Solution | 50 |
| Pluronic® F-68 | 0.01% | 50 | Slight Haze | 35 |
| Pluronic® F-68 | 0.1% | 50 | Clear Solution | 50 |
Considerations:
-
CMC: Ensure the surfactant concentration is above its CMC for effective micelle formation.
-
Biological Effects: Surfactants can have their own biological effects, such as altering membrane permeability. Vehicle controls are essential.
Guide 3: Formulation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate poorly soluble drugs, thereby increasing their aqueous solubility.[6][7]
Issue: Alternative solubilization methods are needed, particularly for in-vivo studies where co-solvents and surfactants may have undesirable effects.
Proposed Solution: Formulate this compound with a cyclodextrin derivative.
Experimental Protocol: Cyclodextrin Complexation
-
Select a cyclodextrin derivative. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used due to their higher solubility and lower toxicity compared to parent β-cyclodextrin.
-
Prepare a concentrated aqueous solution of the cyclodextrin (e.g., 10-40% w/v HP-β-CD in water or buffer).
-
Add this compound powder directly to the cyclodextrin solution. Alternatively, a small volume of a concentrated organic stock of this compound can be added.
-
Mix thoroughly. This may involve sonication or overnight stirring at room temperature to facilitate the formation of the inclusion complex.
-
Filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
Determine the concentration of solubilized this compound in the filtrate by a suitable analytical method.
Data Presentation:
| Cyclodextrin | Concentration (w/v) | Method | Solubilized this compound (µM) |
| None | 0% | Direct addition to buffer | < 10 |
| HP-β-CD | 10% | Stirring overnight | 500 |
| HP-β-CD | 20% | Stirring overnight | 1200 |
| SBE-β-CD | 10% | Stirring overnight | 800 |
| SBE-β-CD | 20% | Stirring overnight | 1800 |
Considerations:
-
Binding Affinity: The efficiency of solubilization depends on the binding affinity between this compound and the cyclodextrin cavity.
-
In-vivo Administration: Cyclodextrin formulations are often suitable for parenteral administration.
Visualizing Experimental Workflows and Pathways
To aid in understanding the experimental design and the biological context of this compound, the following diagrams are provided.
References
- 1. Small-Molecule Inhibitors of Gram-Negative Lipoprotein Trafficking Discovered by Phenotypic Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transcriptional Responses of Escherichia coli to a Small-Molecule Inhibitor of LolCDE, an Essential Component of the Lipoprotein Transport Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Inhibitor of the LolCDE ABC Transporter Essential for Lipoprotein Trafficking in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
Technical Support Center: Optimizing LolCDE-IN-1 Concentration for Maximal Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing LolCDE-IN-1, a representative small-molecule inhibitor of the bacterial LolCDE complex. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you achieve maximal and reproducible inhibition in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a representative inhibitor of the LolCDE complex, an essential ATP-binding cassette (ABC) transporter found in Gram-negative bacteria.[1][2] This complex is responsible for the crucial process of transporting lipoproteins from the inner membrane to the outer membrane.[3][4] By inhibiting the LolCDE complex, this compound disrupts the integrity of the outer membrane, leading to cell envelope stress and ultimately, bacterial cell death.[1][5][6] This makes the LolCDE complex a promising target for novel antibiotics against multi-drug resistant Gram-negative pathogens.[7][8]
Q2: What is the recommended starting concentration for my experiments?
The optimal concentration of this compound will vary depending on the bacterial species, strain, and specific experimental conditions. A good starting point is to perform a dose-response experiment to determine the Minimum Inhibitory Concentration (MIC) for your specific strain. Based on published data for similar LolCDE inhibitors, a starting concentration range of 0.1 µg/mL to 10 µg/mL is recommended for initial MIC testing.[9][10]
Q3: How should I prepare and store this compound?
It is recommended to dissolve this compound in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. For long-term storage, the stock solution should be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution in the appropriate culture medium to the desired final concentration. Ensure the final concentration of the organic solvent in the culture medium is low (typically ≤1%) to avoid solvent-induced toxicity to the bacteria.
Q4: What are the expected outcomes of successful this compound inhibition?
Successful inhibition of the LolCDE complex should result in a significant reduction in bacterial growth or viability. This can be observed as a lack of turbidity in liquid cultures or a reduction in colony-forming units (CFUs) on solid media. At a mechanistic level, inhibition leads to the mislocalization of outer membrane lipoproteins, which can trigger specific cellular stress responses.[6]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| No or low inhibition of bacterial growth | Inhibitor Concentration is Too Low: The concentration of this compound may be insufficient to inhibit the LolCDE complex in your specific bacterial strain. | Perform a dose-response experiment to determine the optimal inhibitory concentration. We recommend a broad range of concentrations in a 2-fold serial dilution to determine the Minimum Inhibitory Concentration (MIC). |
| Inhibitor Degradation: The inhibitor may have degraded due to improper storage or handling. | Ensure the inhibitor is stored correctly at -20°C or -80°C and protected from light. Prepare fresh working solutions for each experiment. | |
| Bacterial Resistance: The bacterial strain may have intrinsic or acquired resistance to the inhibitor. Resistance to LolCDE inhibitors can arise from mutations in the lolC, lolD, or lolE genes.[1][10][11] | Sequence the lolCDE genes of your bacterial strain to check for mutations. Test the inhibitor on a known sensitive control strain. | |
| Compound Precipitation: The inhibitor may have precipitated out of the solution, reducing its effective concentration. | Check the solubility of this compound in your culture medium. Ensure the final solvent concentration is not causing precipitation. You may need to sonicate or gently warm the solution to aid dissolution. | |
| Inconsistent results between experiments | Variability in Bacterial Inoculum: The initial number of bacteria can significantly impact the apparent effectiveness of an inhibitor. | Standardize the inoculum density for all experiments. We recommend starting with a bacterial suspension of approximately 5 x 10^5 CFU/mL for MIC assays.[12] |
| Inconsistent Incubation Conditions: Variations in incubation time, temperature, or aeration can affect bacterial growth and inhibitor activity. | Maintain consistent incubation conditions for all experiments. For most standard MIC assays, an incubation period of 18-24 hours at 37°C is recommended.[13][14] | |
| Pipetting Errors: Inaccurate pipetting can lead to incorrect inhibitor concentrations. | Calibrate your pipettes regularly. Use fresh tips for each dilution to avoid cross-contamination. | |
| Cytotoxicity observed in host cells (for co-culture experiments) | Off-target Effects: At high concentrations, the inhibitor may have off-target effects on eukaryotic cells. | Determine the half-maximal cytotoxic concentration (CC50) of the inhibitor on your host cell line. Calculate the selectivity index (SI = CC50/MIC) to assess the therapeutic window. |
| Solvent Toxicity: The solvent used to dissolve the inhibitor (e.g., DMSO) may be toxic to the host cells at the concentration used. | Perform a solvent toxicity control by treating host cells with the same concentration of solvent used in the experimental wells. Keep the final solvent concentration as low as possible (ideally <0.5%). |
Quantitative Data Summary
The following table summarizes typical inhibitory concentrations for known LolCDE inhibitors against various Gram-negative bacteria. This data can be used as a reference for designing your experiments with this compound.
| Inhibitor | Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Pyridineimidazole Cpd 1 | Escherichia coli | MG1655 ΔtolC | 0.125 - 0.25 | [9] |
| Pyrrolopyrimidinedione G0507 | Escherichia coli | ΔtolC | 0.5 | [10] |
| SMT-738 | Escherichia coli | (Clinical Isolates) | MIC90 = 1 | [8] |
| SMT-738 | Klebsiella pneumoniae | (Clinical Isolates) | MIC90 = 2 | [8] |
Visual Diagrams
Caption: The LolCDE lipoprotein transport pathway in Gram-negative bacteria and the inhibitory action of this compound.
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Caption: A troubleshooting decision tree for experiments where no inhibition by this compound is observed.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from established methods for antimicrobial susceptibility testing.[12][13][14]
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Sterile 96-well microtiter plates
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Bacterial culture in the logarithmic growth phase
-
Sterile tubes for dilution
-
Multichannel pipette
-
Plate reader for measuring OD600 (optional)
Procedure:
-
Prepare Bacterial Inoculum: a. From an overnight culture, inoculate fresh broth and grow to early- or mid-logarithmic phase. b. Dilute the culture to achieve a standardized concentration of approximately 1 x 10^6 CFU/mL. This will be your 2x working stock. The final concentration in the wells will be 5 x 10^5 CFU/mL.
-
Prepare Inhibitor Dilutions: a. Add 100 µL of sterile broth to all wells of a 96-well plate, except for the first column. b. Add 200 µL of the highest concentration of this compound to be tested to the wells in the first column. c. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. d. The eleventh column will serve as the positive control (bacteria, no inhibitor), containing 100 µL of broth. e. The twelfth column will serve as the negative control (no bacteria, no inhibitor), containing 100 µL of broth.
-
Inoculate the Plate: a. Add 100 µL of the 2x bacterial inoculum to all wells except for the negative control column.
-
Incubation: a. Cover the plate and incubate at 37°C for 18-24 hours with shaking, if appropriate for the bacterial species.
-
Determine MIC: a. After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth. b. Alternatively, read the optical density at 600 nm (OD600) using a plate reader. The MIC is the concentration at which there is a significant reduction in OD600 compared to the positive control.
References
- 1. Small-Molecule Inhibitors of Gram-Negative Lipoprotein Trafficking Discovered by Phenotypic Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cryo-EM structures of LolCDE reveal the molecular mechanism of bacterial lipoprotein sorting in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cryo-EM structures of LolCDE reveal the molecular mechanism of bacterial lipoprotein sorting in Escherichia coli | PLOS Biology [journals.plos.org]
- 4. Deciphering the molecular basis of lipoprotein recognition and transport by LolCDE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transcriptional Responses of Escherichia coli to a Small-Molecule Inhibitor of LolCDE, an Essential Component of the Lipoprotein Transport Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transcriptional Responses of Escherichia coli to a Small-Molecule Inhibitor of LolCDE, an Essential Component of the Lipoprotein Transport Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. journals.asm.org [journals.asm.org]
- 9. journals.asm.org [journals.asm.org]
- 10. journals.asm.org [journals.asm.org]
- 11. A Novel Inhibitor of the LolCDE ABC Transporter Essential for Lipoprotein Trafficking in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2.6.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]
Improving the signal-to-noise ratio in LolCDE-IN-1 binding assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their LolCDE-IN-1 binding assays and improve the signal-to-noise ratio.
Troubleshooting Guides
High background or low signal-to-noise can obscure meaningful results in your this compound binding assays. The following guides address common issues in a question-and-answer format.
Issue 1: High Background Fluorescence
-
Question: My negative control wells (no inhibitor) show high fluorescence intensity, leading to a poor signal-to-noise ratio. What are the potential causes and solutions?
-
Answer: High background fluorescence can stem from several sources. Contaminated buffers or assay components are a common cause. Ensure all buffers are prepared with high-purity water and reagents, and that all labware is scrupulously clean.[1][2] Another potential issue is the intrinsic fluorescence of the this compound compound or other assay components at the excitation and emission wavelengths used. Consider performing a spectral scan of all individual components to identify the source. Finally, non-specific binding of the fluorescent probe to the microplate wells can contribute to high background; using non-binding surface plates can alleviate this problem.[1]
Issue 2: Low Signal Window (Low Dynamic Range)
-
Question: The difference in signal between my positive and negative controls is very small, making it difficult to assess inhibitor potency accurately. How can I increase the dynamic range of my assay?
-
Answer: A small signal window in a fluorescence polarization (FP) assay can occur if the change in molecular weight upon binding is insufficient to cause a significant change in the rotation of the fluorescent probe.[3] Ensure that the fluorophore-labeled ligand (tracer) is significantly smaller than the LolCDE protein complex.[1] The concentration of the tracer is also critical; it should ideally be at or below the Kd of the interaction and significantly lower than the concentration of the LolCDE protein to ensure that a binding event leads to a measurable change in polarization.[1][3] Optimizing the G-factor calibration on your plate reader is also essential for accurate FP measurements.[2]
Issue 3: Inconsistent or Variable Results
-
Question: I am observing significant well-to-well variability in my assay results, even for replicates of the same condition. What could be causing this?
-
Answer: Inconsistent results can be due to several factors. Pipetting errors are a frequent source of variability, so ensure your pipettes are calibrated and that you are using appropriate techniques. Incomplete mixing of reagents in the wells can also lead to inconsistent readings. Another factor to consider is temperature fluctuation, as fluorescence polarization is sensitive to temperature changes which affect molecular rotation.[2] Incubating the plate at a constant temperature can help minimize this variability. Finally, if the fluorescence intensity is too low, the signal can be dominated by noise, leading to high variability. Ensure your fluorescent probe concentration is sufficient to provide a signal at least 3-fold above background.[1][4]
Frequently Asked Questions (FAQs)
General Questions
-
What is the mechanism of action of this compound? this compound is an inhibitor of the LolCDE complex, an essential ABC transporter in Gram-negative bacteria.[5][6][7] This complex is responsible for the transport of lipoproteins from the inner membrane to the outer membrane.[5][8] By inhibiting LolCDE, this compound disrupts this crucial pathway, leading to the mislocalization of lipoproteins and ultimately bacterial cell death.[5][9]
-
What type of assay is typically used for measuring this compound binding? Fluorescence Polarization (FP) is a common and suitable method for studying the binding of small molecule inhibitors like this compound to their protein targets.[2][3] This technique measures the change in the rotational speed of a fluorescently labeled ligand upon binding to a larger protein, resulting in a change in the polarization of the emitted light.[2]
Assay Optimization
-
How do I choose the right fluorescent probe for my this compound binding assay? The ideal fluorescent probe should have a high quantum yield, a suitable fluorescence lifetime, and be attached to a ligand that binds to the same site as this compound without significantly altering its binding affinity.[3] The size of the fluorophore and linker should be minimized to maximize the relative change in size upon binding to the LolCDE complex.[10]
-
What concentration of LolCDE protein and fluorescent ligand should I use? The concentration of the LolCDE protein should be held constant, typically at a concentration above the expected Kd of the inhibitor. The fluorescent ligand (tracer) concentration should be as low as possible while still providing a robust signal (at least 3-fold above background) and should ideally be at or below the Kd of its interaction with LolCDE.[1][3]
Data Presentation
Table 1: Troubleshooting Summary for High Background Signal
| Potential Cause | Recommended Solution | Expected Outcome |
| Contaminated Buffer/Reagents | Prepare fresh buffers with high-purity water and reagents. Filter sterilize buffers. | Reduction in background fluorescence. |
| Autofluorescence of Compounds | Perform a spectral scan of individual assay components. Choose a fluorescent probe with excitation/emission wavelengths that minimize overlap with interfering compounds.[3] | Lower background signal and improved signal-to-noise. |
| Non-specific Binding to Plate | Use non-binding surface (NBS) or low-binding microplates.[1] | Decreased background and well-to-well variability. |
| High Fluorescent Probe Concentration | Titrate the fluorescent probe to the lowest concentration that gives a stable signal (at least 3x background).[1] | Reduced background and improved assay window. |
Table 2: Optimizing Assay Parameters for Improved Signal-to-Noise
| Parameter | Recommendation | Rationale |
| Tracer Concentration | Use the lowest concentration that provides a signal at least 3-fold above background.[1] | Minimizes background and ensures a significant proportion of the tracer binds to the target. |
| Protein Concentration | Titrate to find the optimal concentration that gives a robust signal window. Typically in the low nanomolar range, depending on the Kd. | Ensures sufficient binding events to generate a measurable signal change. |
| Incubation Time | Determine the time required to reach binding equilibrium by taking kinetic readings. | Ensures that the measured signal reflects the true binding affinity. |
| Buffer Composition | Avoid components that can interfere with fluorescence (e.g., some detergents, BSA).[1] | Reduces background and potential for assay artifacts. |
| Temperature | Maintain a constant temperature during incubation and reading.[2] | Minimizes variability in fluorescence polarization measurements. |
Experimental Protocols
Protocol 1: Basic this compound Fluorescence Polarization Binding Assay
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Triton X-100).
-
Prepare a stock solution of the fluorescently labeled tracer molecule.
-
Prepare a stock solution of the purified LolCDE protein complex.
-
Prepare a serial dilution of this compound and other test compounds.
-
-
Assay Procedure:
-
Add assay buffer to all wells of a non-binding surface 384-well plate.
-
Add the fluorescent tracer to all wells at a final concentration determined during optimization.
-
Add the LolCDE protein to all wells (except for no-protein controls) at its optimal final concentration.
-
Add the serially diluted this compound or control compounds to the appropriate wells.
-
Incubate the plate at a constant temperature (e.g., 25°C) for the predetermined equilibrium time, protected from light.
-
Measure fluorescence polarization using a plate reader equipped with appropriate filters for the chosen fluorophore.
-
-
Data Analysis:
-
Calculate the millipolarization (mP) values for each well.
-
Plot the mP values as a function of the logarithm of the inhibitor concentration.
-
Fit the data to a suitable binding model (e.g., sigmoidal dose-response) to determine the IC50 value.
-
Visualizations
Caption: The LolCDE lipoprotein transport pathway and the inhibitory action of this compound.
Caption: A typical workflow for a Fluorescence Polarization (FP) based binding assay.
Caption: A logical workflow for troubleshooting common issues in binding assays.
References
- 1. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Small-Molecule Inhibitors of Gram-Negative Lipoprotein Trafficking Discovered by Phenotypic Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transcriptional Responses of Escherichia coli to a Small-Molecule Inhibitor of LolCDE, an Essential Component of the Lipoprotein Transport Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Inhibitor of the LolCDE ABC Transporter Essential for Lipoprotein Trafficking in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cryo-EM structures of LolCDE reveal the molecular mechanism of bacterial lipoprotein sorting in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Disruption of lolCDE, Encoding an ATP-Binding Cassette Transporter, Is Lethal for Escherichia coli and Prevents Release of Lipoproteins from the Inner Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Strategies to minimize LolCDE-IN-1 precipitation in media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers minimize and manage the precipitation of LolCDE-IN-1 in experimental media. Given the limited publicly available physicochemical data for this compound, the strategies outlined below are based on established principles for working with poorly water-soluble small molecule inhibitors and data from similar compounds.
Frequently Asked Questions (FAQs)
Q1: My this compound, dissolved in DMSO, precipitates immediately upon addition to my aqueous cell culture medium. What is the primary cause of this?
A1: This is a common issue for compounds with low aqueous solubility. The primary cause is the rapid change in solvent environment. This compound is likely highly soluble in a nonpolar organic solvent like DMSO but poorly soluble in a polar aqueous medium like your cell culture buffer. When the concentrated DMSO stock is diluted directly into the aqueous medium, the inhibitor molecules are forced out of solution, leading to precipitation.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
Q3: How can I prevent the initial precipitation of this compound when adding it to my experimental medium?
A3: A key strategy is to perform serial dilutions of your high-concentration DMSO stock in DMSO first, before adding the final, most dilute DMSO solution to your aqueous medium. This gradual dilution helps to keep the compound in solution. The final concentration of DMSO in your culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cellular toxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q4: Can the composition of my cell culture medium affect the solubility of this compound?
A4: Yes, the composition of the medium can significantly impact the solubility of small molecules. Components such as proteins (e.g., serum albumin), salts, and pH can all influence the solubility of a compound. If you are using a serum-free medium, the lack of proteins that can bind to the inhibitor may lead to a higher propensity for precipitation. It is advisable to test the solubility of this compound in your specific medium.
Q5: What should I do if I observe precipitation in my medium after a period of incubation?
A5: Precipitation after incubation can be due to several factors, including temperature changes, pH shifts in the medium due to cellular metabolism, or interactions with secreted cellular products. If you observe precipitation, it is recommended to:
-
Visually inspect the medium under a microscope to confirm the presence of precipitate.
-
Consider reducing the final concentration of this compound in your experiment.
-
Evaluate the stability of the compound at the incubation temperature (e.g., 37°C) over time.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Addition to Media
This guide provides a step-by-step approach to resolving immediate precipitation of this compound.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting immediate precipitation.
Issue 2: Precipitation After Incubation
This guide addresses precipitation that occurs after a period of time in culture.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting delayed precipitation.
Data Presentation
Use the following tables to systematically determine the optimal conditions for your experiments and to record your observations.
Table 1: Solubility of this compound in Different Solvents
| Solvent | Concentration (mM) | Observations (e.g., Clear, Precipitate, Sonication needed) |
| DMSO | 100 | |
| DMSO | 50 | |
| DMSO | 10 | |
| Ethanol | 10 | |
| PBS (pH 7.4) | 1 |
Table 2: Solubility of this compound in Experimental Media
| Media Type | This compound Conc. (µM) | Final DMSO Conc. (%) | Incubation Time (hr) | Incubation Temp (°C) | Observations |
| DMEM + 10% FBS | 100 | 0.5 | 0 | 37 | |
| DMEM + 10% FBS | 100 | 0.5 | 24 | 37 | |
| Serum-Free Medium | 100 | 0.5 | 0 | 37 | |
| Serum-Free Medium | 100 | 0.5 | 24 | 37 | |
| Your Medium |
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration of this compound in Experimental Medium
Objective: To empirically determine the highest concentration of this compound that remains in solution in your specific experimental medium.
Methodology:
-
Prepare a 100 mM stock solution of this compound in anhydrous DMSO. If the compound does not fully dissolve, use sonication.
-
Prepare serial dilutions of the this compound stock solution in DMSO (e.g., 50 mM, 20 mM, 10 mM, 5 mM, 1 mM).
-
Prepare a series of tubes containing your experimental medium.
-
Add a fixed volume of each DMSO dilution to the medium to achieve a range of final this compound concentrations (e.g., 200 µM, 100 µM, 50 µM, 25 µM, 10 µM). Ensure the final DMSO concentration is consistent across all tubes and is at a level tolerated by your cells (e.g., 0.5%).
-
Include a vehicle control (medium + DMSO at the final concentration).
-
Vortex each tube immediately after adding the DMSO stock.
-
Visually inspect each tube for signs of precipitation immediately and after 1, 4, and 24 hours of incubation at your experimental temperature (e.g., 37°C).
-
Record your observations in a table similar to Table 2. The highest concentration that remains clear is your maximum soluble concentration under these conditions.
Experimental Workflow:
Caption: Workflow for determining maximum soluble concentration.
Protocol 2: Rescue of Precipitated this compound
Objective: To attempt to redissolve precipitated this compound in the experimental medium. Note: This is for troubleshooting and may not be suitable for all experimental designs.
Methodology:
-
If precipitation is observed, gently warm the medium to 37°C (if not already at this temperature).
-
Gently agitate or vortex the solution for 1-2 minutes.
-
If the precipitate does not dissolve, sonicate the sample in a water bath sonicator for 5-10 minutes.
-
Visually inspect for dissolution. If the precipitate remains, it is likely that the concentration is too high for the given conditions, and a lower concentration should be used for future experiments.
References
Technical Support Center: LolCDE-IN-1 and Resistance Mechanisms
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with LolCDE inhibitors, including LolCDE-IN-1.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My LolCDE inhibitor (e.g., this compound) is showing reduced or no activity against my Gram-negative bacterial strain. What are the possible causes?
A1: Reduced or complete loss of inhibitor activity is typically due to the development of resistance. The two primary mechanisms are:
-
Target Modification: Spontaneous mutations in the genes encoding the LolCDE transporter complex (lolC, lolD, or lolE) can alter the inhibitor's binding site, reducing its efficacy.[1][2][3][4]
-
Alleviation of Toxicity: Mutations, particularly deletions, in the lpp gene can confer resistance.[4][5][6] The inhibitor causes a toxic accumulation of the major outer membrane lipoprotein (Lpp) in the inner membrane. By eliminating Lpp, the primary toxic effect of the inhibitor is bypassed, allowing the bacteria to survive even though the LolCDE complex is still inhibited.[5][6]
Q2: How can I confirm if my bacterial strain has developed resistance to a LolCDE inhibitor?
A2: You can perform the following experiments:
-
Minimum Inhibitory Concentration (MIC) Assay: Determine the MIC of the inhibitor against your potentially resistant strain and compare it to the parental (susceptible) strain. A significant increase (e.g., 32-fold or greater) in the MIC is a strong indicator of resistance.[1]
-
Whole-Genome Sequencing (WGS): This is the most definitive method. Sequence the genome of the resistant isolate and compare it to the parental strain's genome to identify mutations in the lolC, lolD, lolE, or lpp genes.[1][4]
Q3: I've identified mutations in lolC, lolD, or lolE. What is the functional consequence of these mutations?
A3: Mutations in the subunits of the LolCDE complex often result in single amino acid substitutions that prevent the inhibitor from binding effectively or from exerting its inhibitory effect on the transporter's function.[1][2] For example, some inhibitors like G0507 work by stimulating the ATPase activity of LolCDE to a non-productive state. A resistance mutation, such as Q258K in LolC, can prevent this over-stimulation even if the inhibitor still binds.[2][3]
Q4: My resistant strain has a wild-type lolCDE operon. What other resistance mechanisms should I investigate?
A4: If the lolCDE genes are unchanged, the most likely alternative is a mutation in the lpp gene, often leading to loss of Lpp expression.[4] You can investigate this by:
-
Whole-Genome Sequencing: As mentioned, WGS will reveal mutations in the lpp gene or its upstream regulatory regions.[4]
-
Immunoblotting: Use an antibody specific for Lpp to check for its presence or absence in your resistant strain compared to the parental strain.[4]
Q5: I am observing unexpected morphological changes in my bacteria upon treatment with a LolCDE inhibitor. Is this normal?
A5: Yes. Inhibition of the LolCDE pathway leads to the mislocalization of outer membrane lipoproteins, which disrupts the integrity of the outer membrane.[6] This can cause characteristic morphological changes, such as swelling of the periplasmic space, particularly at the bacterial poles.[4] These changes are observable via fluorescence or electron microscopy.
Q6: Does the development of resistance to LolCDE inhibitors confer cross-resistance to other classes of antibiotics?
A6: Generally, no. Resistance arising from mutations in lolC, lolD, or lolE is typically specific to LolCDE inhibitors and does not result in increased resistance to other classes of antibiotics that target different pathways.[1] However, the disruption of the outer membrane due to LolCDE inhibition can, in some cases, increase sensitivity to certain large-scaffold antibiotics like vancomycin that are normally excluded by the outer membrane.[6]
Quantitative Data Summary
Table 1: Examples of Resistance Mutations in E. coli and their Effect on Inhibitor MIC
| Gene | Mutation | Inhibitor | Fold Increase in MIC | Reference |
| lolC | Q258L | Compound 1 | >32 | [1] |
| lolC | N265K | Compound 1 | >32 | [1] |
| lolE | I59N | Compound 1 | >32 | [1] |
| lolE | L371P | Compound 1 | >32 | [1] |
| lolE | P372L | Compound 1 | >32 | [1] |
| lolC | Q258K | G0507 | >64 | [4] |
| lolD | P164S | G0507 | >64 | [4] |
| lolE | L371P | G0507 | >64 | [4] |
| lpp | Deletion/Loss | G0507 | >64 | [4] |
Note: "Compound 1" and "G0507" are examples of LolCDE inhibitors. This compound would be expected to have a similar resistance profile.
Key Experimental Protocols
Spheroplast Assay for Lipoprotein Release
Objective: To biochemically confirm that an inhibitor blocks the LolA-dependent release of lipoproteins from the inner membrane.
Methodology:
-
Spheroplast Preparation: Grow E. coli cells to mid-log phase. Treat with lysozyme and EDTA in a sucrose-containing buffer to digest the peptidoglycan layer, removing the outer membrane and cell wall, leaving the inner membrane-enclosed spheroplasts.
-
Assay Reaction: Incubate the prepared spheroplasts with the LolCDE inhibitor (e.g., this compound) or a vehicle control (e.g., DMSO).
-
Lipoprotein Release: Add purified periplasmic chaperone protein LolA to the reaction mixture to initiate the release of lipoproteins from the spheroplast inner membrane.
-
Separation: Centrifuge the mixture to pellet the spheroplasts. The supernatant will contain any lipoproteins released and bound by LolA.
-
Detection: Analyze the supernatant for the presence of a specific, abundant outer membrane lipoprotein like Lpp using immunoblotting (Western blot).
-
Interpretation: A potent inhibitor will prevent the release of Lpp into the supernatant in the presence of LolA, compared to the vehicle control.[1]
ATPase Activity Assay
Objective: To determine the effect of the inhibitor on the ATPase activity of purified LolCDE complex.
Methodology:
-
Protein Purification: Purify the LolCDE complex (wild-type and any resistant mutant versions) and reconstitute it into nanodiscs or liposomes.[7]
-
Assay Setup: Use a malachite green-based phosphate assay kit, which colorimetrically detects the release of inorganic phosphate (Pi) from ATP hydrolysis.[7]
-
Reaction: Incubate the purified LolCDE with ATP and MgCl₂ in the presence of varying concentrations of the LolCDE inhibitor.
-
Measurement: After a set incubation period, stop the reaction and measure the amount of free phosphate using the malachite green reagent and a spectrophotometer.
-
Interpretation: Some inhibitors, like G0507, aberrantly stimulate ATPase activity in the wild-type complex.[2][3] In resistant mutants (e.g., LolC Q258K), this stimulation is abolished.[2][3] Other inhibitors may directly inhibit ATP hydrolysis.
Visualizations
Caption: The Gram-negative lipoprotein transport (Lol) pathway and the point of inhibition.
References
- 1. Small-Molecule Inhibitors of Gram-Negative Lipoprotein Trafficking Discovered by Phenotypic Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. A Novel Inhibitor of the LolCDE ABC Transporter Essential for Lipoprotein Trafficking in Gram-Negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel Inhibitor of the LolCDE ABC Transporter Essential for Lipoprotein Trafficking in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Cryo-EM structures of LolCDE reveal the molecular mechanism of bacterial lipoprotein sorting in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting experimental conditions for LolCDE-IN-1 in different growth phases
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using LolCDE-IN-1, a potent inhibitor of the Gram-negative bacterial lipoprotein transport system.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, with a focus on adjusting conditions for different bacterial growth phases.
Question: Why am I observing inconsistent Minimum Inhibitory Concentration (MIC) values for this compound?
Possible Causes and Solutions:
-
Bacterial Growth Phase: The susceptibility of bacteria to this compound can vary with the growth phase. Exponentially growing bacteria are generally more susceptible as they are actively synthesizing and transporting lipoproteins to the outer membrane.
-
Recommendation: Standardize the growth phase of your bacterial culture for all MIC assays. For routine susceptibility testing, it is recommended to use a culture in the mid-exponential phase. To assess the activity against non-replicating bacteria, you may test against stationary phase cultures, but be aware that higher MIC values may be observed.
-
-
Inoculum Density: A high inoculum density can lead to an underestimation of the inhibitor's potency.
-
Recommendation: Ensure you are using a standardized inoculum as per established protocols (e.g., CLSI guidelines).
-
-
Compound Stability and Solubility: this compound, like many small molecules, may have limited solubility or stability in certain media, which can affect its effective concentration.
-
Recommendation: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. When diluting into aqueous culture media, ensure the final solvent concentration does not affect bacterial growth and that the inhibitor remains in solution. Visually inspect for any precipitation.
-
-
Development of Resistance: Resistance to LolCDE inhibitors can arise at a relatively high frequency through mutations in the lolC, lolD, or lolE genes, or via mutations in the lpp gene, which encodes a major outer membrane lipoprotein.[1][2]
-
Recommendation: Perform MIC testing on freshly streaked isolates. If you observe a sudden and significant increase in the MIC, consider sequencing the lolCDE operon and the lpp gene of the resistant isolates to identify potential mutations.
-
Question: My time-kill assays show initial bacterial killing followed by regrowth. What is happening?
Possible Causes and Solutions:
-
Selection of Resistant Subpopulation: The initial killing phase eliminates the susceptible population, but a small number of pre-existing resistant mutants can then proliferate, leading to regrowth. The frequency of resistance to some LolCDE inhibitors has been reported to be around 10⁻⁶.
-
Recommendation: Plate the culture at the end of the time-kill assay on agar containing this compound to confirm the presence of a resistant population.
-
-
Compound Degradation: The inhibitor may not be stable over the entire course of a long time-kill experiment.
-
Recommendation: Assess the stability of this compound in your specific experimental conditions (media, temperature, duration) if regrowth is a persistent issue.
-
Question: I am not observing the expected morphological changes (e.g., cell swelling, polar blebbing) in bacteria treated with this compound.
Possible Causes and Solutions:
-
Sub-optimal Concentration or Incubation Time: The concentration of this compound or the duration of treatment may be insufficient to induce visible morphological changes.
-
Recommendation: Use a concentration that is a multiple of the MIC (e.g., 4x or 5x MIC) and ensure a sufficient incubation time (e.g., 2 hours or more) to allow for the disruption of outer membrane biogenesis.[3]
-
-
Bacterial Strain Differences: The extent of morphological changes can vary between different bacterial species and strains.
-
Recommendation: Include a positive control, such as another compound known to inhibit lipoprotein transport like globomycin, to validate that the expected phenotype can be observed in your strain.
-
-
Growth Phase: Cells in the exponential phase of growth are more likely to exhibit dramatic morphological changes due to their rapid cell division and envelope synthesis.
-
Recommendation: Perform morphological analysis on bacteria treated during the exponential growth phase.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of the LolCDE complex, an essential ABC transporter in Gram-negative bacteria. This complex is responsible for the transport of lipoproteins from the inner membrane to the outer membrane.[4][5] By inhibiting LolCDE, this compound disrupts the proper localization of lipoproteins, leading to a compromised outer membrane, accumulation of lipoproteins in the inner membrane, and ultimately, bacterial cell death.[1][2]
Q2: How does the bacterial growth phase influence the efficacy of this compound?
A2: The efficacy of this compound is expected to be highest during the exponential (log) phase of bacterial growth. During this phase, bacteria are actively synthesizing cell envelope components, including lipoproteins, and the LolCDE transport system is highly active. In the lag phase , bacteria are adapting to the new environment and protein synthesis is just beginning, so the inhibitor may be less effective. In the stationary phase , metabolic activity and cell division are significantly reduced, which likely decreases the dependency on the Lol pathway, potentially leading to reduced susceptibility to this compound.
Q3: What are the expected effects of this compound on a bacterial growth curve?
A3: At concentrations at or above the MIC, this compound is expected to cause a dose-dependent inhibition of bacterial growth. You may observe a bacteriostatic effect (inhibition of growth) or a bactericidal effect (cell killing), which can be determined through time-kill assays. Due to the potential for resistance development, a rebound in growth may be observed after an initial period of inhibition or killing.
Q4: Are there any known mechanisms of resistance to LolCDE inhibitors?
A4: Yes, resistance to LolCDE inhibitors can occur through several mechanisms:
-
Mutations in the LolCDE complex: Single amino acid substitutions in LolC, LolD, or LolE can prevent the inhibitor from binding to its target.[1]
-
Mutations in the lpp gene: Deletion or mutations in the lpp gene, which encodes the most abundant lipoprotein in E. coli, can confer resistance.[1][2] This is thought to alleviate the toxic accumulation of Lpp in the inner membrane when the Lol pathway is inhibited.
-
Efflux pumps: While not a primary mechanism of resistance for all LolCDE inhibitors, efflux pumps can contribute to reduced susceptibility in some bacteria.
Data Presentation
Table 1: Illustrative MIC Values of a LolCDE Inhibitor Against E. coli at Different Growth Phases
| Growth Phase | Inoculum (CFU/mL) | Incubation Time (h) | Illustrative MIC (µg/mL) |
| Lag Phase | 1 x 10⁵ | 24 | 2 - 4 |
| Exponential Phase | 1 x 10⁵ | 24 | 0.5 - 1 |
| Stationary Phase | 1 x 10⁵ | 24 | 8 - 16 |
Disclaimer: The MIC values presented are illustrative and based on general principles of antibiotic activity and data for other LolCDE inhibitors. Actual values for this compound may vary depending on the specific bacterial strain and experimental conditions.
Table 2: Troubleshooting Summary for Inconsistent Experimental Results
| Issue | Potential Cause | Recommended Action |
| Variable MICs | Inconsistent growth phase of inoculum | Standardize culture to mid-exponential phase. |
| Compound precipitation | Prepare fresh stock solutions; check for solubility in media. | |
| Resistance development | Use fresh isolates; sequence lolCDE and lpp in resistant strains. | |
| Regrowth in time-kill assays | Selection of resistant mutants | Confirm resistance by plating on inhibitor-containing agar. |
| Compound instability | Assess compound stability under experimental conditions. | |
| No morphological changes | Insufficient inhibitor concentration/time | Use ≥4x MIC for at least 2 hours. |
| Testing in stationary phase | Perform experiments on exponentially growing cells. |
Experimental Protocols
Protocol 1: Determination of MIC for this compound at Different Growth Phases
-
Prepare Bacterial Cultures:
-
Lag Phase: Inoculate fresh broth with an overnight culture and immediately prepare the inoculum for the MIC assay.
-
Exponential Phase: Inoculate fresh broth and monitor the optical density (OD₆₀₀). Prepare the inoculum when the culture reaches mid-exponential phase (e.g., OD₆₀₀ of 0.4-0.6).
-
Stationary Phase: Use an overnight culture (e.g., 16-18 hours of growth) to prepare the inoculum.
-
-
Standardize Inoculum: Dilute the cultures from each growth phase to a final concentration of approximately 5 x 10⁵ CFU/mL in the appropriate test medium.
-
Prepare this compound Dilutions: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate. Include a growth control (no inhibitor) and a sterility control (no bacteria).
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 2: Time-Kill Assay for this compound
-
Prepare Exponential Phase Culture: Grow a bacterial culture to the mid-exponential phase (OD₆₀₀ of 0.4-0.6).
-
Inoculate Test Flasks: Dilute the culture to approximately 1 x 10⁶ CFU/mL in fresh, pre-warmed broth containing different concentrations of this compound (e.g., 0x, 1x, 4x, and 10x MIC).
-
Incubation and Sampling: Incubate the flasks at 37°C with shaking. At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each flask.
-
Determine Viable Counts: Perform serial dilutions of the aliquots and plate them on agar plates.
-
Data Analysis: Incubate the plates overnight and count the colonies to determine the CFU/mL at each time point. Plot the log₁₀ CFU/mL versus time.
Mandatory Visualizations
Caption: The Lol lipoprotein transport pathway in Gram-negative bacteria and the inhibitory action of this compound.
Caption: Experimental workflow for testing this compound efficacy across different bacterial growth phases.
Caption: A logical decision tree for troubleshooting common experimental issues with this compound.
References
- 1. A Novel Inhibitor of the LolCDE ABC Transporter Essential for Lipoprotein Trafficking in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. Small-Molecule Inhibitors of Gram-Negative Lipoprotein Trafficking Discovered by Phenotypic Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Efficacy of LolCDE-IN-1 and Other Lipoprotein Transport Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of inhibitors targeting the bacterial lipoprotein transport system, LolCDE, with a focus on representative compounds, and contrasts them with established lipoprotein transport inhibitors used in eukaryotic systems. Due to the limited public information on a specific compound designated "LolCDE-IN-1," this guide will focus on well-characterized LolCDE inhibitors such as G0507 and Lolamicin as exemplary bacterial agents. The comparison extends to inhibitors of eukaryotic lipoprotein transport, including statins, ezetimibe, CETP inhibitors, PCSK9 inhibitors, SGLT2 inhibitors, and fibrates, to provide a broad perspective on the strategies employed to modulate lipoprotein trafficking and metabolism across different biological systems.
Data Presentation: Quantitative Efficacy of Lipoprotein Transport Inhibitors
The following tables summarize the efficacy of various lipoprotein transport inhibitors. Table 1 details the in vitro efficacy of LolCDE inhibitors against Gram-negative bacteria, presented as Minimum Inhibitory Concentrations (MICs). Table 2 outlines the clinical efficacy of eukaryotic lipoprotein transport inhibitors, focusing on their impact on plasma lipid levels.
Table 1: Efficacy of LolCDE Inhibitors Against Gram-Negative Bacteria
| Inhibitor | Target | Organism | Strain | MIC (µg/mL) | Citation |
| G0507 | LolCDE | Escherichia coli | MG1655 imp4213 (OM-compromised) | 4 | [1][2] |
| Escherichia coli | MG1655 ΔtolC (efflux-deficient) | 0.25 | [3] | ||
| Escherichia coli | ATCC 25922 (wild-type) | 32 | [3] | ||
| Lolamicin | LolCDE | Escherichia coli | Wild-type | 2 | [3] |
| Klebsiella pneumoniae | Multidrug-resistant clinical isolates | Potent activity | [4] | ||
| Enterobacter cloacae | Multidrug-resistant clinical isolates | Potent activity | [4] | ||
| Pyridineimidazole Cmpd 1 | LolCDE | Escherichia coli | ΔtolC | 0.25 | [3] |
| Haemophilus influenzae | Wild-type | - | [3] | ||
| Pyridinepyrazole Cmpd 4 | LolCDE | Escherichia coli | Wild-type | 8 | [3] |
| Escherichia coli | ΔtolC | 0.125 | [3] |
Table 2: Efficacy of Eukaryotic Lipoprotein Transport Inhibitors
| Inhibitor Class | Examples | Primary Target | Efficacy | Citation |
| Statins | Atorvastatin, Rosuvastatin | HMG-CoA Reductase | LDL-C Reduction: 25-55% | [5] |
| Cholesterol Absorption Inhibitors | Ezetimibe | NPC1L1 | LDL-C Reduction (monotherapy): ~18% | [6] |
| LDL-C Reduction (with statin): Additional 15-25% | [7] | |||
| CETP Inhibitors | Anacetrapib, Evacetrapib | CETP | HDL-C Increase: >100% LDL-C Reduction: 17-40% | [8] |
| PCSK9 Inhibitors | Evolocumab, Alirocumab | PCSK9 | LDL-C Reduction: 50-60% (on top of statin) | |
| SGLT2 Inhibitors | Canagliflozin, Dapagliflozin | SGLT2 | Triglyceride Reduction: Modest HDL-C Increase: Modest LDL-C: Slight increase or no change | |
| Fibrates | Fenofibrate, Gemfibrozil | PPARα | Triglyceride Reduction: 20-50% HDL-C Increase: 10-20% | [9] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) for LolCDE Inhibitors
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard in vitro measure of antibiotic efficacy.
1. Preparation of Bacterial Inoculum:
-
Bacterial strains are cultured overnight on a suitable non-selective agar medium (e.g., Mueller-Hinton Agar).
-
Morphologically similar colonies are selected and suspended in a sterile broth (e.g., Mueller-Hinton Broth) or saline solution.
-
The suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.[10]
-
The inoculum is then diluted to the final desired concentration for the assay (e.g., 5 x 10⁵ CFU/mL for broth microdilution).[11]
2. Broth Microdilution Method:
-
A serial two-fold dilution of the test inhibitor is prepared in a 96-well microtiter plate containing a suitable broth medium.[12]
-
Each well is inoculated with the prepared bacterial suspension.[12]
-
Positive (no inhibitor) and negative (no bacteria) control wells are included.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[10]
-
The MIC is determined as the lowest concentration of the inhibitor at which no visible bacterial growth (turbidity) is observed.[12]
3. Agar Dilution Method:
-
Serial dilutions of the inhibitor are incorporated into molten agar (e.g., Mueller-Hinton Agar) and poured into petri dishes.[10]
-
The prepared bacterial inoculum is spotted onto the surface of the agar plates.
-
Plates are incubated, and the MIC is read as the lowest inhibitor concentration that prevents visible bacterial growth.
Methodology of Clinical Trials for Eukaryotic Lipoprotein Transport Inhibitors
The efficacy of eukaryotic lipoprotein transport inhibitors is primarily determined through large-scale, randomized, double-blind, placebo-controlled clinical trials.
1. Study Design and Population:
-
Trials are typically multicenter and enroll a large number of patients with specific characteristics (e.g., high cardiovascular risk, hypercholesterolemia).[13][14]
-
Patients are randomly assigned to receive either the investigational drug or a placebo, often in addition to standard-of-care therapy (e.g., statins).[13][14]
-
The double-blind design ensures that neither the patients nor the investigators know who is receiving the active drug or placebo.[13]
2. Treatment and Follow-up:
-
Patients receive the assigned treatment for a predefined period, which can range from weeks to several years.
-
Regular follow-up visits are conducted to monitor lipid levels, assess for adverse events, and record clinical outcomes.
3. Endpoints:
-
The primary efficacy endpoint is typically the percentage change in LDL cholesterol from baseline.
-
Secondary endpoints may include changes in other lipid parameters (HDL-C, triglycerides, total cholesterol), as well as the incidence of major adverse cardiovascular events (MACE).
4. Statistical Analysis:
-
Statistical methods are used to compare the changes in lipid levels and the incidence of clinical events between the treatment and placebo groups.
-
An "intention-to-treat" analysis is often employed, where all randomized patients are included in the analysis regardless of whether they completed the study.[13]
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Mechanism of LolCDE-mediated lipoprotein transport and its inhibition.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. Advances in Small Molecule Inhibitors Targeting the Bacterial Lipoprotein Transport System (Lol) in Gram‐Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipoprotein transport system Lol may be a selective target for Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Guidelines for the Management of High Blood Cholesterol - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. A community-based, randomized trial of ezetimibe added to statin therapy to attain NCEP ATP III goals for LDL cholesterol in hypercholesterolemic patients: the ezetimibe add-on to statin for effectiveness (EASE) trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. researchgate.net [researchgate.net]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. Ezetimibe: Clinical and Scientific Meaning of the IMPROVE-IT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
Validating LolCDE-IN-1 Target Engagement in Live Bacteria: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of methods to validate the target engagement of LolCDE inhibitors, exemplified by compounds analogous to a generic "LolCDE-IN-1," in live Gram-negative bacteria. This guide includes experimental data, detailed protocols, and visual workflows to support the development of novel antibiotics targeting the essential lipoprotein transport pathway.
The localization of lipoproteins (Lol) pathway is critical for the survival of Gram-negative bacteria, responsible for trafficking lipoproteins from the inner membrane to the outer membrane. The central component of this pathway is the ATP-binding cassette (ABC) transporter, LolCDE, making it a promising target for new antibacterial agents.[1][2] Several small-molecule inhibitors of LolCDE have been discovered, including pyridineimidazoles (e.g., compound 2), G0507, SMT-738, and lolamycin.[3][4][5][6] Validating that these compounds directly engage and inhibit LolCDE in a live bacterial cell is a critical step in their development. This guide outlines the key experimental approaches to achieve this validation.
Comparative Analysis of LolCDE Inhibitors
The following table summarizes the properties and reported validation data for known LolCDE inhibitors, which can be considered as specific examples of "this compound."
| Inhibitor | Chemical Class | Target Genes Identified by Resistance | In Vitro Activity | Key Validation Methods |
| Compound 2 | Pyridineimidazole | lolC, lolE[3][7] | Inhibits LolA-dependent release of Lpp from spheroplasts.[3][7] | Resistance mutation mapping, Spheroplast-based lipoprotein release assay.[3][7] |
| G0507 | Pyrrolopyrimidinedione | lolC, lolD, lolE[5][8] | Binds to purified LolCDE and stimulates its ATPase activity.[5][8] | Resistance mutation mapping, Accumulation of processed Lpp in the inner membrane, σE stress response induction, In vitro binding and ATPase assays.[5][8] |
| SMT-738 | Novel (class not specified) | lolC, lolE[4] | Bactericidal activity against Enterobacteriaceae.[4] | Resistance mutation mapping, Microbiological profiling showing selective activity.[4] |
| Lolamycin | Novel (class not specified) | lolC, lolE (inferred) | Selective activity against pathogenic Gram-negative bacteria while sparing commensals.[6][9] | Competitive binding to the LolCDE complex, Efficacy in murine infection models.[6][9] |
Signaling Pathway and Experimental Workflows
Visualizing the underlying biological pathway and the experimental procedures used to validate target engagement is crucial for a clear understanding.
Caption: The Lol pathway for lipoprotein transport in Gram-negative bacteria.
Caption: Workflow for the spheroplast-based lipoprotein release assay.
Caption: Logical relationship of evidence supporting target engagement.
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon existing research.
Resistance Mutation Mapping
This genetic approach provides strong evidence for the direct target of an inhibitor.
Objective: To identify the gene(s) in which mutations confer resistance to a LolCDE inhibitor.
Methodology:
-
Strain Selection: Start with a susceptible strain of Gram-negative bacteria, often one with a compromised outer membrane or efflux pump system (e.g., E. coli ΔtolC) to increase sensitivity.[3]
-
Spontaneous Mutant Selection: Plate a high density of bacterial cells (e.g., 10^8 - 10^9 CFU) on agar plates containing the LolCDE inhibitor at a concentration 4-8 times the Minimum Inhibitory Concentration (MIC).
-
Colony Isolation and MIC Confirmation: Isolate colonies that grow in the presence of the inhibitor and re-streak them on selective plates. Confirm the increased MIC of the resistant mutants compared to the parental strain.
-
Whole-Genome Sequencing (WGS): Perform WGS on the resistant isolates and the parental strain.
-
Variant Calling: Compare the genome sequences to identify single nucleotide polymorphisms (SNPs), insertions, or deletions that are present in the resistant mutants but not the parent. Mutations consistently found in the lolC, lolD, or lolE genes strongly suggest that LolCDE is the target.[5][8]
Spheroplast-Based Lipoprotein Release Assay
This biochemical assay directly measures the function of the LolCDE complex in a system that retains the inner membrane.[3][7]
Objective: To determine if a compound inhibits the LolCDE-mediated transfer of lipoproteins from the inner membrane to the periplasmic chaperone LolA.
Methodology:
-
Preparation of Spheroplasts:
-
Grow E. coli cells to mid-log phase.
-
Treat cells with lysozyme and EDTA in a sucrose-containing buffer to digest the peptidoglycan layer and remove the outer membrane, resulting in spheroplasts.
-
-
Lipoprotein Release Reaction:
-
Incubate the prepared spheroplasts with purified, His-tagged LolA protein.
-
Add the LolCDE inhibitor (dissolved in DMSO) or a DMSO control to the reaction mixture.
-
The reaction is ATP-dependent, relying on the endogenous ATP within the spheroplasts.
-
-
Separation and Analysis:
-
Centrifuge the reaction mixture to pellet the spheroplasts.
-
Carefully collect the supernatant, which contains the LolA and any lipoproteins released from the spheroplasts.
-
Analyze the supernatant using SDS-PAGE followed by immunoblotting with an antibody specific for a known outer membrane lipoprotein, such as Lpp (Braun's lipoprotein).
-
-
Interpretation: A significant reduction in the amount of Lpp detected in the supernatant of the inhibitor-treated sample compared to the DMSO control indicates that the inhibitor has blocked the function of LolCDE.[3][7]
Lipoprotein Accumulation Assay
This method assesses the downstream consequences of LolCDE inhibition within the cell.
Objective: To demonstrate that inhibition of LolCDE leads to the accumulation of mature lipoproteins in the inner membrane.
Methodology:
-
Cell Treatment: Treat logarithmically growing bacterial cells with the LolCDE inhibitor at a concentration above the MIC for a defined period (e.g., 30-60 minutes).
-
Membrane Fractionation:
-
Lyse the treated and untreated cells.
-
Perform ultracentrifugation on a sucrose density gradient to separate the inner and outer membranes.
-
-
Analysis of Fractions:
-
Collect the fractions corresponding to the inner and outer membranes.
-
Analyze the protein content of each fraction by SDS-PAGE and immunoblotting using an anti-Lpp antibody.
-
-
Interpretation: In cells treated with an effective LolCDE inhibitor, an increased amount of fully processed Lpp will be detected in the inner membrane fraction compared to untreated cells, where Lpp is primarily localized to the outer membrane.[5]
Conclusion
Validating the on-target activity of novel inhibitors like "this compound" in live bacteria requires a multi-faceted approach. Combining genetic evidence from resistance mutation mapping with biochemical proof of functional inhibition from spheroplast assays provides a robust and compelling case for target engagement. Further supporting data from phenotypic and downstream effect assays solidifies the mechanism of action, paving the way for the development of new and urgently needed antibiotics against Gram-negative pathogens.
References
- 1. Cryo-EM structures of LolCDE reveal the molecular mechanism of bacterial lipoprotein sorting in Escherichia coli | PLOS Biology [journals.plos.org]
- 2. Cryo-EM structures of LolCDE reveal the molecular mechanism of bacterial lipoprotein sorting in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-Molecule Inhibitors of Gram-Negative Lipoprotein Trafficking Discovered by Phenotypic Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. A Novel Inhibitor of the LolCDE ABC Transporter Essential for Lipoprotein Trafficking in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of LolCDE inhibitors as microbiome-sparing gram-negative-selective antibiotics | IDEALS [ideals.illinois.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. frontiersin.org [frontiersin.org]
Unveiling the Action of LolCDE-IN-1: A Comparative Guide to Genetic Validation
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant Gram-negative bacteria presents a critical global health challenge, necessitating the discovery of novel antibacterial agents with new mechanisms of action. One promising target is the Lipoprotein localization (Lol) pathway, an essential system for trafficking lipoproteins to the outer membrane of these bacteria. At the heart of this pathway lies the LolCDE complex, an ATP-binding cassette (ABC) transporter responsible for the crucial first step of extracting lipoproteins from the inner membrane.
This guide focuses on LolCDE-IN-1, a potent inhibitor of the LolCDE complex, and provides a comparative analysis with other known inhibitors, supported by experimental data from genetic and biochemical studies. We delve into the methodologies used to confirm its mode of action, offering a framework for researchers engaged in the discovery and validation of novel antibiotics targeting the Lol pathway.
Performance Comparison of LolCDE Inhibitors
Genetic and biochemical studies have been instrumental in confirming that this compound and other inhibitors directly target the LolCDE complex. A cornerstone of this validation is the generation and characterization of resistant mutants. Bacteria that acquire resistance to these compounds consistently exhibit mutations in the genes encoding the subunits of the LolCDE complex (lolC, lolD, or lolE).
Here, we compare the in vitro activity of This compound (a pyridineimidazole compound) with another well-characterized LolCDE inhibitor, G0507 .
| Inhibitor | Chemical Class | Target Organism (Strain) | MIC (µg/mL) | IC50 (µg/mL) - Macromolecular Synthesis | Frequency of Resistance | Resistant Mutant Genotype |
| This compound (Compound 2) | Pyridineimidazole | E. coli ΔtolC | 0.06 | >256 (for all pathways)[1] | 8.0 x 10⁻⁷ (at 16x MIC)[1] | lolC (e.g., N265K), lolE (e.g., L371P)[1] |
| G0507 | Pyrrolopyrimidinedione | E. coli imp4213 | 1 | Not Reported | 2.6 x 10⁻⁸ (at 8x MIC)[2] | lolC (e.g., Q258K), lolD (e.g., P164S), lolE (e.g., L371P)[2][3] |
Note: MIC (Minimum Inhibitory Concentration) values can vary depending on the specific bacterial strain and experimental conditions. The use of efflux pump-deficient strains (e.g., ΔtolC) or outer membrane-compromised strains (e.g., imp4213) is common in initial screening to enhance compound penetration.
The LolCDE Lipoprotein Transport Pathway
The LolCDE complex is a vital component of the machinery that maintains the integrity of the Gram-negative outer membrane. Its inhibition leads to the mislocalization of lipoproteins, causing cellular stress and eventual cell death.
Caption: The LolCDE pathway for lipoprotein transport in Gram-negative bacteria.
Experimental Workflow for Confirming Mode of Action
A multi-step experimental approach is employed to rigorously validate the mode of action of a putative LolCDE inhibitor. This workflow combines genetic, biochemical, and whole-genome sequencing techniques.
Caption: Experimental workflow for validating the mode of action of LolCDE inhibitors.
Key Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of the inhibitor that prevents visible growth of a bacterial strain.
Methodology:
-
Prepare a series of two-fold serial dilutions of the inhibitor in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth).
-
Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).
-
Include a positive control (bacteria with no inhibitor) and a negative control (medium with no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the inhibitor at which no visible bacterial growth is observed.
Generation of Resistant Mutants
Objective: To select for bacterial mutants that can grow in the presence of inhibitory concentrations of the compound.
Methodology:
-
Grow a culture of the susceptible bacterial strain to a high density (e.g., 10⁹ CFU/mL).
-
Plate a large number of cells (e.g., 10⁸-10⁹ CFU) onto agar plates containing the inhibitor at a concentration several-fold higher than the MIC (e.g., 4x, 8x, or 16x MIC).
-
Incubate the plates at 37°C for 24-48 hours.
-
Colonies that appear on the plates are considered potential resistant mutants.
-
Isolate single colonies and re-streak them on selective plates to confirm the resistance phenotype.
-
The frequency of resistance is calculated by dividing the number of resistant colonies by the total number of plated cells.[1][2]
Whole-Genome Sequencing (WGS) of Resistant Mutants
Objective: To identify the genetic basis of resistance by comparing the genome of the resistant mutant to that of the parental (susceptible) strain.
Methodology:
-
Extract high-quality genomic DNA from both the resistant mutant and the parental strain.
-
Prepare sequencing libraries using a standard protocol (e.g., Illumina Nextera XT).
-
Sequence the genomes on a next-generation sequencing platform (e.g., Illumina MiSeq or HiSeq).
-
Align the sequencing reads from the resistant mutant to the reference genome of the parental strain.
-
Perform single nucleotide polymorphism (SNP) analysis to identify mutations that are unique to the resistant mutant.
-
Focus on non-synonymous mutations in coding regions, particularly in genes known to be involved in the target pathway (i.e., lolC, lolD, and lolE).
Spheroplast Lipoprotein Release Assay
Objective: To biochemically confirm that the inhibitor blocks the LolCDE-mediated release of lipoproteins from the inner membrane.[1]
Methodology:
-
Spheroplast Preparation:
-
Treat a mid-log phase bacterial culture with an inhibitor of cell wall synthesis (e.g., ampicillin) to induce filamentation.
-
Harvest the filamentous cells and treat them with lysozyme in an osmotically stabilizing buffer to digest the peptidoglycan layer, resulting in the formation of spheroplasts (cells lacking an outer wall but retaining the inner membrane).
-
-
Lipoprotein Release Assay:
-
Incubate the prepared spheroplasts with the inhibitor at various concentrations.
-
Add purified periplasmic chaperone protein, LolA, to the spheroplast suspension.
-
Incubate to allow for the LolCDE-mediated release of lipoproteins from the inner membrane and their capture by LolA.
-
-
Detection:
-
Separate the spheroplasts from the supernatant (containing the LolA-lipoprotein complex) by centrifugation.
-
Analyze the supernatant by SDS-PAGE and Western blotting using an antibody specific for a known outer membrane lipoprotein (e.g., Lpp).
-
A dose-dependent decrease in the amount of lipoprotein released into the supernatant in the presence of the inhibitor confirms its inhibitory effect on LolCDE.[1] This effect should be absent in spheroplasts derived from resistant mutants harboring mutations in lolC or lolE.[1]
-
References
- 1. Small-Molecule Inhibitors of Gram-Negative Lipoprotein Trafficking Discovered by Phenotypic Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. A Novel Inhibitor of the LolCDE ABC Transporter Essential for Lipoprotein Trafficking in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to LolCDE Inhibitors and Other Novel Antibacterial Compounds Targeting the Bacterial Cell Envelope
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the exploration of novel antibacterial agents with unique mechanisms of action. A promising strategy is the targeting of the bacterial cell envelope, a complex and essential structure for bacterial survival. This guide provides a detailed comparison of a leading class of novel Gram-negative-specific antibiotics, the LolCDE inhibitors, with other innovative compounds that also disrupt cell envelope integrity. For the purpose of this guide, we will focus on a well-characterized LolCDE inhibitor, lolamycin, as a representative of its class, noting that "LolCDE-IN-1" appears to be a placeholder designation.
Executive Summary
The bacterial cell envelope is a validated and attractive target for antibacterial drug discovery. The LolCDE transport system, essential for the localization of lipoproteins to the outer membrane of Gram-negative bacteria, has emerged as a key target for novel narrow-spectrum antibiotics. Inhibitors of LolCDE, such as lolamycin, demonstrate potent activity against multidrug-resistant (MDR) Gram-negative pathogens while sparing the host microbiome. This guide presents a comparative analysis of LolCDE inhibitors against other novel cell envelope-targeting agents, including LpxC inhibitors, and newer β-lactam/β-lactamase inhibitor combinations.
Data Presentation: A Comparative Analysis of In Vitro Efficacy
The following tables summarize the minimum inhibitory concentrations (MICs) of various novel antibacterial compounds against a panel of clinically relevant Gram-negative and Gram-positive bacteria. Data has been compiled from multiple publicly available research articles.
Table 1: In Vitro Activity of LolCDE Inhibitors Against Gram-Negative Pathogens
| Compound/Class | Escherichia coli (Wild-Type) | Escherichia coli (Efflux-Deficient, e.g., ΔtolC) | Klebsiella pneumoniae | Pseudomonas aeruginosa | Haemophilus influenzae |
| Lolamycin | 4 µg/mL | 0.25 µg/mL | 1-2 µg/mL (MIC90) | >64 µg/mL | Not Reported |
| Pyridineimidazole (cpd 2) | 32 µg/mL | 0.25 µg/mL | >64 µg/mL | >64 µg/mL | 4 µg/mL |
| G0507 | >64 µg/mL | 0.5-1 µg/mL | Not Reported | Not Reported | Not Reported |
| SMT-738 | 1 µg/mL (MIC90) | Not Reported | 2 µg/mL (MIC90) | >64 µg/mL | Not Reported |
Table 2: In Vitro Activity of Other Novel Cell Envelope-Targeting Antibacterials
| Compound/Class | Target | Escherichia coli | Klebsiella pneumoniae | Pseudomonas aeruginosa | Staphylococcus aureus (MRSA) |
| ACHN-975 (LpxC Inhibitor) | LpxC (LPS Biosynthesis) | Not Reported | Not Reported | 0.06 µg/mL (MIC50) | Inactive |
| CHIR-090 (LpxC Inhibitor) | LpxC (LPS Biosynthesis) | 0.004 µg/mL | Not Reported | 0.0625-0.5 µg/mL | Inactive |
| Ceftazidime/Avibactam | Penicillin-Binding Proteins | ≤0.25-1 µg/mL | ≤0.25-2 µg/mL | 1-8 µg/mL | Inactive |
| Meropenem/Vaborbactam | Penicillin-Binding Proteins | ≤0.03-0.12 µg/mL | ≤0.03-0.25 µg/mL | >128 µg/mL | Inactive |
| Dalbavancin (Glycopeptide) | Peptidoglycan Synthesis | Inactive | Inactive | Inactive | 0.06-1 µg/mL |
Experimental Protocols: Methodologies for Antibacterial Evaluation
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination (CLSI Guideline)
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Antimicrobial stock solutions
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare serial two-fold dilutions of the antimicrobial compounds in CAMHB directly in the wells of a 96-well plate. The final volume in each well should be 50 µL.
-
Prepare a bacterial inoculum suspension in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculate each well (except for a sterility control well) with 50 µL of the diluted bacterial suspension, bringing the total volume to 100 µL.
-
Include a growth control well containing only the bacterial suspension and broth.
-
Seal the plates and incubate at 35-37°C for 16-20 hours in ambient air.
-
Determine the MIC by visual inspection for the lowest concentration of the antimicrobial agent that completely inhibits bacterial growth (no turbidity). Alternatively, read the optical density at 600 nm (OD₆₀₀) using a microplate reader.
Time-Kill Kinetic Assay
This assay assesses the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Materials:
-
Culture tubes or flasks
-
CAMHB
-
Bacterial inoculum in logarithmic growth phase
-
Antimicrobial stock solutions
-
Sterile saline for dilutions
-
Agar plates for colony counting
Procedure:
-
Prepare a bacterial culture in CAMHB and grow to early to mid-logarithmic phase.
-
Dilute the culture to a starting concentration of approximately 5 x 10⁵ CFU/mL in flasks containing fresh CAMHB with the desired concentrations of the antimicrobial agent (e.g., 1x, 4x, 10x MIC). Include a growth control without any antibiotic.
-
Incubate the flasks at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.
-
Perform serial ten-fold dilutions of the aliquots in sterile saline.
-
Plate a defined volume of each dilution onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies on the plates to determine the CFU/mL at each time point. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[1]
Murine Pneumonia Model for In Vivo Efficacy
This model evaluates the therapeutic efficacy of an antibacterial compound in a lung infection model.[2][3][4]
Materials:
-
Specific pathogen-free mice (e.g., C57BL/6)
-
Bacterial strain of interest
-
Anesthetic (e.g., isoflurane)
-
Intratracheal or intranasal instillation device
-
Test compound and vehicle control
Procedure:
-
Anesthetize the mice using isoflurane.
-
Induce pneumonia by intratracheal or intranasal administration of a predetermined lethal or sublethal dose of the bacterial suspension.
-
At a specified time post-infection (e.g., 2 hours), administer the test compound or vehicle control via a clinically relevant route (e.g., intravenous, intraperitoneal, or oral).
-
Monitor the mice for signs of illness and survival over a defined period (e.g., 7 days).
-
For bacterial burden determination, a separate cohort of mice is euthanized at specific time points (e.g., 24 hours post-treatment).
-
Aseptically harvest the lungs and homogenize them in sterile saline.
-
Perform serial dilutions of the lung homogenates and plate on appropriate agar to determine the bacterial load (CFU/g of tissue).
-
Efficacy is determined by a significant reduction in bacterial burden in the lungs and/or increased survival in the treated group compared to the vehicle control group.
Mandatory Visualizations
Caption: Mechanism of the LolCDE lipoprotein transport system and the inhibitory action of LolCDE inhibitors.
Caption: General experimental workflow for the evaluation of novel antibacterial compounds.
Caption: Logical comparison of LolCDE inhibitors against other novel antibacterial compounds targeting the cell envelope.
References
- 1. emerypharma.com [emerypharma.com]
- 2. Frontiers | Variability of murine bacterial pneumonia models used to evaluate antimicrobial agents [frontiersin.org]
- 3. amr-accelerator.eu [amr-accelerator.eu]
- 4. Variability of murine bacterial pneumonia models used to evaluate antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of LolCDE Inhibitors: A Focus on LolCDE-IN-1 and G0507
For Researchers, Scientists, and Drug Development Professionals
The LolCDE complex, an essential ATP-binding cassette (ABC) transporter in Gram-negative bacteria, is a critical component of the lipoprotein transport (Lol) pathway, responsible for trafficking lipoproteins from the inner to the outer membrane.[1][2][3] Its essentiality and absence in eukaryotes make it an attractive target for the development of novel antibiotics. This guide provides a detailed structural and functional comparison of inhibitors targeting the LolCDE complex, with a specific focus on the pyridineimidazole class of inhibitors (represented here as LolCDE-IN-1) and the pyrrolopyrimidinedione compound G0507.
Executive Summary
This guide presents a comparative analysis of two key classes of LolCDE inhibitors. While both inhibitor classes effectively disrupt the Lol pathway, they exhibit distinct biochemical interactions with the LolCDE complex. G0507 has been characterized with a direct binding affinity in the low micromolar range and uniquely stimulates the ATPase activity of the wild-type complex.[1][4] In contrast, pyridineimidazole inhibitors, such as compound 2 (referred to as this compound for the purpose of this guide), have been shown to inhibit the release of lipoproteins without stimulating ATPase activity.[5][6] The available data suggests different mechanisms of action, providing a basis for future structure-activity relationship studies and the development of next-generation LolCDE inhibitors.
Data Presentation: Quantitative Comparison of LolCDE Inhibitors
The following tables summarize the available quantitative data for this compound (a representative pyridineimidazole inhibitor) and G0507, providing a direct comparison of their performance.
Table 1: In Vitro Activity and Binding Affinity
| Parameter | This compound (Compound 2) | G0507 | Reference |
| Target | LolCDE Complex | LolCDE Complex | [1][5] |
| Binding Affinity (KD) | Not Reported | ~1.4 ± 0.5 µM (to LolCDEWT) | [1] |
| ~0.8 ± 0.3 µM (to LolCDEQ258K) | [1] | ||
| Effect on ATPase Activity | Inhibition of lipoprotein release | Stimulation of ATPase activity in LolCDEWT | [1][5] |
| No stimulation in resistant mutant (LolCQ258KDE) | [1] |
Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
| Organism | This compound (Compound 2) MIC (µg/mL) | G0507 MIC (µg/mL) | Reference |
| Escherichia coli (efflux-deficient, ΔtolC) | 0.125 - 0.25 | 0.5 | [7][8] |
| Escherichia coli (wild-type) | >32 | >64 | [1][9] |
| Haemophilus influenzae (wild-type) | 1 | Not Reported | [9] |
| Pseudomonas aeruginosa (wild-type) | >64 | Not Reported | [9] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Protocol 1: Purification of the LolCDE Complex
This protocol is adapted from methodologies described in publications focusing on the structural and functional analysis of LolCDE.[8][10]
-
Overexpression: Transform E. coli BL21(DE3) cells with a plasmid encoding the LolCDE complex with a C-terminal Strep-tag II on the LolD subunit. Grow the cells in Luria broth (LB) at 37°C to an OD600 of ~1.0. Induce protein expression with 0.05% (w/v) L-arabinose and incubate at 18°C for 14-16 hours.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend in a lysis buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, and protease inhibitors). Lyse the cells using a high-pressure homogenizer.
-
Membrane Fractionation: Remove unlysed cells and debris by low-speed centrifugation. Isolate the membrane fraction by ultracentrifugation of the supernatant.
-
Solubilization: Resuspend the membrane pellet in a solubilization buffer containing a detergent such as n-dodecyl-β-D-maltoside (DDM) and incubate with gentle stirring to solubilize membrane proteins.
-
Affinity Chromatography: Clarify the solubilized fraction by ultracentrifugation and apply the supernatant to a Strep-Tactin affinity chromatography column.
-
Elution: Wash the column extensively with a wash buffer containing DDM. Elute the LolCDE complex using a buffer containing d-Desthiobiotin.
-
Size-Exclusion Chromatography: For further purification and buffer exchange, subject the eluted protein to size-exclusion chromatography using a column equilibrated with a suitable buffer containing DDM.
-
Purity Assessment: Analyze the purity of the final protein preparation by SDS-PAGE.
Protocol 2: In Vitro Lipoprotein Release Assay
This assay, adapted from McLeod et al. (2015), measures the ability of an inhibitor to block the LolA-dependent release of lipoproteins from spheroplasts.[5]
-
Spheroplast Preparation: Grow an appropriate E. coli strain (e.g., an efflux-deficient mutant) to mid-log phase. Treat the cells with lysozyme and EDTA in an osmotically stabilizing buffer to generate spheroplasts.
-
Inhibitor Incubation: Pre-incubate the prepared spheroplasts with the test inhibitor (e.g., this compound) or DMSO (vehicle control) for a defined period.
-
Lipoprotein Release Reaction: Initiate the release reaction by adding purified His-tagged LolA protein and ATP to the spheroplast suspension. Incubate the reaction mixture at 37°C.
-
Separation: Stop the reaction and separate the spheroplasts from the supernatant containing released LolA-lipoprotein complexes by centrifugation.
-
Detection: Analyze the supernatant by SDS-PAGE followed by immunoblotting using an anti-Lpp antibody to detect the released lipoprotein (Lpp) bound to LolA. An antibody against an outer membrane protein like OmpA can be used as a negative control.
Protocol 3: LolCDE ATPase Activity Assay
This protocol is based on the methods described by Nickerson et al. (2018) and measures the rate of ATP hydrolysis by the purified LolCDE complex.[1]
-
Reaction Setup: Prepare a reaction mixture containing purified LolCDE complex in a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1% glycerol, 0.1% BGG, 1 mM DTT, 0.007% Brij 35, and 1% DMSO).
-
Inhibitor Pre-incubation: Add the test inhibitor at various concentrations to the reaction mixture and pre-incubate for 10 minutes at room temperature.
-
Initiation of Reaction: Initiate the ATPase reaction by adding a defined concentration of ATP (e.g., 50 µM).
-
Detection of ADP Production: Monitor the production of ADP over time using a commercially available kit, such as the Transcreener ADP2 FP assay, which measures the fluorescence polarization of a tracer that binds to ADP.
-
Data Analysis: Calculate the initial velocity of the reaction from the linear phase of ADP production. For IC50 determination, plot the inhibition percentage against the inhibitor concentration and fit the data to a four-parameter logistic equation.
Protocol 4: Surface Plasmon Resonance (SPR) Analysis of Inhibitor Binding
This protocol, adapted from Nickerson et al. (2018), allows for the determination of the binding kinetics and affinity of inhibitors to the LolCDE complex.[1]
-
Chip Preparation: Use a streptavidin (SA) sensor chip. Prime the system with a running buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.2% PEG 3350, and 4.5% DMSO).
-
Ligand Immobilization: Immobilize biotinylated LolCDE complex onto the SA sensor chip surface to a desired response unit (RU) level.
-
Analyte Injection: Prepare a series of dilutions of the inhibitor (analyte) in the running buffer. Inject the analyte solutions over the chip surface at a constant flow rate for a defined association time, followed by a dissociation phase with running buffer.
-
Regeneration: If necessary, regenerate the sensor surface using a suitable regeneration solution to remove the bound analyte.
-
Data Analysis: Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to the structural analysis of LolCDE inhibitors.
Caption: The bacterial lipoprotein transport (Lol) pathway.
Caption: Experimental workflow for LolCDE inhibitor analysis.
Caption: Logical relationship of LolCDE inhibitor mechanism of action.
References
- 1. A Novel Inhibitor of the LolCDE ABC Transporter Essential for Lipoprotein Trafficking in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cryo-EM structures of LolCDE reveal the molecular mechanism of bacterial lipoprotein sorting in Escherichia coli | PLOS Biology [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. Small-Molecule Inhibitors of Gram-Negative Lipoprotein Trafficking Discovered by Phenotypic Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Transcriptional Responses of Escherichia coli to a Small-Molecule Inhibitor of LolCDE, an Essential Component of the Lipoprotein Transport Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cryo-EM structures of LolCDE reveal the molecular mechanism of bacterial lipoprotein sorting in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mechanism of LolCDE as a molecular extruder of bacterial triacylated lipoproteins - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of LolCDE Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The LolCDE transporter, an essential component of the lipoprotein localization (Lol) pathway in Gram-negative bacteria, has emerged as a promising target for novel antibiotics. This guide provides a comparative analysis of reported inhibitors targeting LolCDE, with a focus on validating their specificity. We present key experimental data, detailed methodologies for crucial assays, and visual representations of the underlying biological processes and experimental workflows.
Comparative Analysis of LolCDE Inhibitors
Several classes of small molecules have been identified as inhibitors of the LolCDE transporter. Below is a summary of their performance based on available data. It is important to note that direct head-to-head comparisons in the same experimental settings are limited, and reported values may vary between studies.
Quantitative Data Summary
| Inhibitor Class | Representative Compound(s) | Target | Organism(s) | MIC (µg/mL) | Key Resistance Mutations | Reference(s) |
| Pyridineimidazoles | Compound 1, Compound 2 | LolCDE | Escherichia coli, Haemophilus influenzae | Compound 1: 32 (WT E. coli), 0.25 (ΔtolC E. coli) Compound 2: 4 (WT E. coli), ≤0.06 (ΔtolC E. coli) | lolC, lolE | [1][2] |
| Pyrrolopyrimidinediones | G0507 | LolCDE | Escherichia coli | 0.5 (ΔtolC E. coli) | lolC, lolD, lolE | [3][4] |
| Novel Dicyclic Boronate | Lolamicin | LolCDE | Various Gram-negative pathogens | Potent activity against >130 multidrug-resistant clinical isolates | lolC, lolE | [5] |
Note: MIC (Minimum Inhibitory Concentration) values are a measure of a compound's ability to inhibit bacterial growth. Lower values indicate higher potency. WT refers to wild-type strains, while ΔtolC refers to strains with a deletion in the TolC efflux pump component, making them more susceptible to certain compounds.
Experimental Protocols for Specificity Validation
Validating that a compound's antibacterial activity stems from the specific inhibition of LolCDE requires a combination of genetic and biochemical approaches.
Spheroplast-Based Lipoprotein Release Assay
This assay directly measures the ability of a compound to inhibit the LolCDE-mediated transfer of lipoproteins from the inner membrane to the periplasmic chaperone LolA.
Principle: Spheroplasts are bacterial cells that have had their outer membrane and cell wall removed, leaving the inner membrane intact and accessible. The release of a specific lipoprotein, such as Lpp, from the spheroplasts to exogenously added LolA can be monitored. A specific LolCDE inhibitor will block this release.
Detailed Methodology:
-
Spheroplast Preparation:
-
Grow E. coli cells (e.g., a ΔtolC strain to increase sensitivity) to mid-log phase.
-
Harvest cells by centrifugation and wash with a suitable buffer (e.g., Tris-HCl).
-
Resuspend the cell pellet in a sucrose-containing buffer.
-
Add lysozyme and EDTA to digest the peptidoglycan and destabilize the outer membrane, respectively.
-
Incubate to allow for spheroplast formation.
-
-
Lipoprotein Release Assay:
-
Resuspend the prepared spheroplasts in a reaction buffer.
-
Add the test compound (e.g., LolCDE-IN-1) at various concentrations. A DMSO control should be included.
-
Add purified periplasmic chaperone LolA to the spheroplast suspension.
-
Incubate the reaction mixture to allow for lipoprotein release.
-
Separate the spheroplasts from the supernatant (containing released LolA-lipoprotein complexes) by centrifugation.
-
-
Detection of Released Lipoprotein:
ATPase Activity Assay
This biochemical assay assesses the direct effect of an inhibitor on the ATP hydrolysis activity of the LolCDE complex, which is essential for its transport function.
Principle: LolCDE is an ABC transporter that utilizes the energy from ATP hydrolysis to drive lipoprotein transport.[8] Specific inhibitors may modulate this ATPase activity.
Detailed Methodology:
-
Purification of LolCDE:
-
Overexpress the LolCDE complex in a suitable E. coli strain.
-
Solubilize the inner membrane fraction using a detergent (e.g., DDM).
-
Purify the LolCDE complex using affinity chromatography (e.g., His-tag).[8]
-
-
ATPase Activity Measurement:
-
Reconstitute the purified LolCDE into proteoliposomes to provide a more native-like environment.[8]
-
Incubate the purified LolCDE or proteoliposomes with varying concentrations of the test inhibitor.
-
Initiate the reaction by adding ATP and magnesium chloride.
-
Measure the amount of inorganic phosphate (Pi) released over time using a colorimetric method (e.g., Malachite Green assay).[9][10]
-
A change in the rate of Pi release in the presence of the inhibitor indicates a direct effect on the ATPase activity of LolCDE. For example, G0507 was found to stimulate the ATPase activity of wild-type LolCDE.[3]
-
Resistance Mutation Mapping
Identifying spontaneous resistance mutations in the genes encoding the target protein is a powerful genetic method to confirm the mechanism of action of an inhibitor.
Principle: Bacteria that develop resistance to a specific inhibitor often acquire mutations in the gene(s) encoding the drug's target.
Detailed Methodology:
-
Selection of Resistant Mutants:
-
Plate a high density of susceptible bacterial cells on agar plates containing the inhibitor at a concentration several times higher than its MIC.
-
Incubate the plates until resistant colonies appear.
-
-
Whole-Genome Sequencing:
-
Isolate genomic DNA from several independent resistant colonies.
-
Perform whole-genome sequencing to identify single nucleotide polymorphisms (SNPs) or insertions/deletions compared to the parental strain.
-
-
Analysis and Confirmation:
-
Identify mutations that are consistently found in the resistant isolates. For specific LolCDE inhibitors, these mutations are expected to be in the lolC, lolD, or lolE genes.[1][3]
-
To confirm that a specific mutation confers resistance, introduce it into a susceptible parental strain and verify that the MIC of the inhibitor increases.
-
Visualizing the Lol Pathway and Experimental Workflow
To aid in the understanding of the LolCDE transporter's function and the methods used to validate its inhibitors, the following diagrams have been generated.
References
- 1. Small-Molecule Inhibitors of Gram-Negative Lipoprotein Trafficking Discovered by Phenotypic Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Novel Inhibitor of the LolCDE ABC Transporter Essential for Lipoprotein Trafficking in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Inhibitor of the LolCDE ABC Transporter Essential for Lipoprotein Trafficking in Gram-Negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lipoprotein transport system Lol may be a selective target for Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Production and Visualization of Bacterial Spheroplasts and Protoplasts to Characterize Antimicrobial Peptide Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipoprotein synthesis in Escherichia coli spheroplasts: accumulation of lipoprotein in cytoplasmic membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Genetic Analysis of the Mode of Interplay between an ATPase Subunit and Membrane Subunits of the Lipoprotein-Releasing ATP-Binding Cassette Transporter LolCDE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cryo-EM structures of LolCDE reveal the molecular mechanism of bacterial lipoprotein sorting in Escherichia coli | PLOS Biology [journals.plos.org]
- 10. researchgate.net [researchgate.net]
In Vitro vs. In Vivo Correlation of LolCDE Inhibitor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The LolCDE complex, an essential ATP-binding cassette (ABC) transporter in Gram-negative bacteria, is a critical component of the lipoprotein transport (Lol) pathway, responsible for trafficking lipoproteins to the outer membrane. Its essential nature makes it a compelling target for the development of novel antibiotics. This guide provides a comparative analysis of the in vitro and in vivo activities of three distinct classes of LolCDE inhibitors: the pyrrolopyrimidinedione G0507, pyridineimidazoles, and the recently developed lolamycin.
Data Presentation
In Vitro Activity of LolCDE Inhibitors
| Inhibitor Class | Compound | Assay Type | Organism/System | Key Findings | Reference(s) |
| Pyrrolopyrimidinedione | G0507 | ATPase Activity | Purified E. coli LolCDE | Stimulates ATPase activity of wild-type LolCDE at 0.8 µM and 3.2 µM; no significant effect on resistant LolC(Q258K)DE mutant.[1][2] | [1][2] |
| Pyridineimidazole | Compound 1 | Lpp Release from Spheroplasts | E. coli ΔtolC | Greatly diminished Lpp release.[3] | [3] |
| Pyridineimidazole | Compound 2 | Lpp Release from Spheroplasts | E. coli ΔtolC | Greatly diminished Lpp release, slightly better inhibition than compound 1.[3] | [3] |
In Vivo Activity of LolCDE Inhibitors: Minimum Inhibitory Concentrations (MICs)
| Inhibitor Class | Compound | Organism | Strain | MIC (µg/mL) | Reference(s) |
| Pyrrolopyrimidinedione | G0507 | Escherichia coli | MG1655 | >64 | [1] |
| Escherichia coli | ΔtolC | 0.5 | [1] | ||
| Escherichia coli | imp4213 | 0.25 | [1] | ||
| Klebsiella pneumoniae | ATCC 43816 (permeabilized) | 32 | [1] | ||
| Enterobacter aerogenes | ATCC 13048 (permeabilized) | 64 | [1] | ||
| Pyridineimidazole | Compound 1 | Escherichia coli | ATCC 25922 | 32 | [4] |
| Escherichia coli | ΔtolC | 0.25 | [4] | ||
| Pyridineimidazole | Compound 2 | Escherichia coli | ATCC 25922 | 4 | [4] |
| Escherichia coli | ΔtolC | 0.06 | [4] | ||
| Dipyridylpyrimidine | Lolamycin | Escherichia coli | (MDR clinical isolate) | 0.5-2 | [5] |
| Klebsiella pneumoniae | (MDR clinical isolate) | 0.5-2 | [5] | ||
| Enterobacter cloacae | (MDR clinical isolate) | 1-4 | [5] |
MDR: Multidrug-resistant
In Vivo Efficacy of Lolamycin in Murine Infection Models
| Infection Model | Pathogen | Treatment | Outcome | Reference(s) |
| Acute Pneumonia | E. coli AR0349 (colistin-resistant) | Lolamycin (100 mg/kg, i.p., twice daily for 3 days) | Significant reduction in bacterial lung burden | [6] |
| Septicemia | E. coli AR0349 (colistin-resistant) | Lolamycin (100 mg/kg, i.p., twice daily for 3 days) | 100% survival | [6] |
| Acute Pneumonia | K. pneumoniae AR0040 (colistin-resistant) | Lolamycin (100 mg/kg, i.p., twice daily for 3 days) | Significant reduction in bacterial lung burden | [6] |
| Septicemia | K. pneumoniae BAA-1705 (carbapenem-resistant) | Lolamycin (100 mg/kg, i.p., twice daily for 3 days) | Significant improvement in survival | [6] |
| Acute Pneumonia | E. coli AR0349 (colistin-resistant) | Lolamycin (200 mg/kg, oral, twice daily for 3 days) | Significant reduction in bacterial lung burden | [6] |
| Septicemia | E. coli AR0349 (colistin-resistant) | Lolamycin (200 mg/kg, oral, twice daily for 3 days) | Significant improvement in survival | [6] |
Experimental Protocols
LolCDE ATPase Activity Assay
This assay measures the ATP hydrolysis activity of the purified LolCDE complex.
-
Protein Preparation: Wild-type and mutant LolCDE complexes are purified and reconstituted in amphipol A8-35.[1]
-
Reaction Mixture: The reaction is performed with 10 nM of the LolCDE protein.[1][2]
-
Incubation: The protein is incubated with varying concentrations of the inhibitor (e.g., 0.8 µM and 3.2 µM G0507) in the presence of ATP.[1][2]
-
Measurement: The amount of inorganic phosphate released from ATP hydrolysis is measured, typically using a colorimetric method.[7] The ATPase activity is then calculated.
Lpp Release from Spheroplasts Assay
This assay biochemically investigates the inhibition of lipoprotein trafficking from the inner membrane.
-
Spheroplast Preparation: Spheroplasts, which contain the inner membrane but lack the periplasm and outer membrane, are prepared from an appropriate E. coli strain (e.g., an efflux-deficient ΔtolC mutant).[3]
-
Incubation: The spheroplasts are incubated with purified LolA protein in the presence of the test compound (e.g., pyridineimidazole compounds 1 or 2) or a vehicle control (DMSO).[3]
-
Analysis: The amount of the lipoprotein Lpp released from the spheroplasts and captured by LolA is detected by SDS-PAGE and immunoblotting using anti-Lpp antibodies.[3]
Minimum Inhibitory Concentration (MIC) Determination
MIC values are determined to assess the in vivo potency of the compounds against various bacterial strains.
-
Bacterial Strains: A panel of relevant Gram-negative bacteria, including wild-type and efflux-deficient strains, are used.
-
Method: The broth microdilution method is typically employed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[3]
-
Procedure: Two-fold serial dilutions of the inhibitor are prepared in a 96-well microtiter plate with bacterial cultures at a standardized density.
-
Incubation: Plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Reading: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualization of Pathways and Workflows
Correlation and Conclusion
The presented data highlights a promising correlation between the in vitro and in vivo activities of LolCDE inhibitors. Compounds that demonstrate potent inhibition of LolCDE function in biochemical assays, such as the pyridineimidazoles and G0507, also exhibit significant antibacterial activity in the form of low MIC values, particularly in efflux-deficient E. coli strains. This suggests that the primary mechanism of action in whole cells is indeed the inhibition of the LolCDE transporter.
The development of lolamycin further strengthens this correlation. Its potent in vitro activity against the LolCDE complex translates into remarkable in vivo efficacy in mouse models of pneumonia and sepsis caused by multidrug-resistant Gram-negative pathogens.[5][6] Lolamycin's ability to spare the gut microbiome while targeting pathogenic bacteria underscores the potential for developing highly selective antibiotics by targeting the LolCDE complex.
References
- 1. A Novel Inhibitor of the LolCDE ABC Transporter Essential for Lipoprotein Trafficking in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Small-Molecule Inhibitors of Gram-Negative Lipoprotein Trafficking Discovered by Phenotypic Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New antibiotic kills pathogenic bacteria, spares healthy gut microbes | College of Liberal Arts & Sciences | Illinois [las.illinois.edu]
- 6. researchgate.net [researchgate.net]
- 7. Cryo-EM structures of LolCDE reveal the molecular mechanism of bacterial lipoprotein sorting in Escherichia coli | PLOS Biology [journals.plos.org]
Bacterial Transcriptional Responses: A Comparative Analysis of LolCDE-IN-1 and Other Cellular Stressors
For researchers, scientists, and drug development professionals, understanding the specific cellular response to a novel antibacterial agent is paramount. This guide provides an objective comparison of the transcriptional response of Escherichia coli to LolCDE-IN-1, a potent inhibitor of the lipoprotein transport machinery, and other well-characterized cellular stressors, including antibiotic treatment, heat shock, and oxidative stress. The data presented herein, compiled from multiple studies, reveals both unique and overlapping defense mechanisms bacteria employ to survive these diverse threats.
Inhibition of the essential LolCDE complex, responsible for trafficking lipoproteins to the outer membrane, triggers a distinct cell envelope stress response in Gram-negative bacteria. Analysis of the transcriptional landscape of E. coli treated with this compound reveals a significant upregulation of genes involved in maintaining cell envelope homeostasis. Notably, this response shows both convergence and divergence when compared to the transcriptional signatures induced by other stressors, offering valuable insights for the development of targeted antibacterial therapies.
Comparative Analysis of Gene Expression
The following tables summarize the differential gene expression of key stress response genes in Escherichia coli under various stress conditions. The data, collated from RNA-sequencing (RNA-seq) and microarray experiments, highlights the transcriptional changes induced by this compound in comparison to other stressors.
Table 1: Upregulation of Key Stress Response Genes in E. coli
| Gene | Function | This compound (fold change) | Ciprofloxacin (fold change) | Heat Shock (42°C) (fold change) | Oxidative Stress (H₂O₂) (fold change) |
| cpxP | Periplasmic protein, Cpx pathway regulator | ~50-100[1][2] | ~2-4 | Not significantly induced | Not significantly induced |
| spy | Periplasmic chaperone | ~30-60[1][2] | ~2-3 | Not significantly induced | Not significantly induced |
| rpoE | Sigma factor σE, cell envelope stress | ~2-4 | Not significantly induced | Not significantly induced | Not significantly induced |
| rpoH | Sigma factor σ³², heat shock response | Not significantly induced | Not significantly induced | >10[3][4][5][6] | ~2-3[7] |
| clpB | Chaperone, protein disaggregation | Not significantly induced | Not significantly induced | >10[8] | ~2-3 |
| dnaK | Chaperone, protein folding | Not significantly induced | Not significantly induced | >10[8] | ~2-3 |
| soxS | Transcriptional activator, oxidative stress | Not significantly induced | ~5-10 | Not significantly induced | >20[9][10] |
| katG | Catalase-peroxidase, H₂O₂ detoxification | Not significantly induced | Not significantly induced | Not significantly induced | >50[7] |
| recA | DNA repair and recombination (SOS response) | Not significantly induced | >10 | Not significantly induced | ~2-4 |
Table 2: Downregulation of Key Genes in E. coli
| Gene/Regulon | Function | This compound (fold change) | Ciprofloxacin (fold change) | Heat Shock (42°C) (fold change) | Oxidative Stress (H₂O₂) (fold change) |
| Flagellar Genes (fliC, flgB, etc.) | Motility | ~ -10 to -50[1][2] | Variable | Variable | Variable |
Key Signaling Pathways Activated by LolCDE Inhibition
The primary transcriptional response to this compound is mediated by the Cpx and Rcs two-component systems, which sense and respond to cell envelope stress. The inhibition of lipoprotein transport leads to the mislocalization of lipoproteins, triggering these signaling cascades.[1][2][11]
References
- 1. Transcriptional Responses of Escherichia coli to a Small-Molecule Inhibitor of LolCDE, an Essential Component of the Lipoprotein Transport Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. The heat shock response of E. coli is regulated by changes in the concentration of sigma 32 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The heat shock response of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ias.ac.in [ias.ac.in]
- 7. mdpi.com [mdpi.com]
- 8. Regulation of the Escherichia coli heat-shock response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Oxidative Stress Transcriptional Responses of Escherichia coli at GaN Interfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Transcriptional Responses of Pseudomonas aeruginosa to Inhibition of Lipoprotein Transport by a Small Molecule Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for LolCDE Inhibitors
Disclaimer: The specific compound "LolCDE-IN-1" is not a publicly registered chemical identifier. As such, a specific Safety Data Sheet (SDS) and detailed disposal procedures for this particular substance are not available. The information provided below is based on general best practices for the handling and disposal of similar laboratory research chemicals, including known inhibitors of the LolCDE protein complex. Researchers must consult their institution's Environmental Health and Safety (EHS) office for specific guidance and to ensure compliance with all local, state, and federal regulations.
This guide is intended for researchers, scientists, and drug development professionals to provide essential safety and logistical information for the operational use and disposal of LolCDE inhibitors.
I. Immediate Safety and Handling Precautions
Given that LolCDE inhibitors are potent biological agents, appropriate personal protective equipment (PPE) should be worn at all times. This includes, but is not limited to:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat.
Work with these compounds should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
II. General Disposal Procedures for LolCDE Inhibitors
Chemical waste from research involving LolCDE inhibitors must be treated as hazardous waste.[1][2][3][4] The following step-by-step procedure outlines the general process for disposal.
-
Identification and Labeling:
-
All waste containing LolCDE inhibitors must be clearly labeled as "Hazardous Waste."[1][3][4]
-
The label must include the full chemical name (e.g., "LolCDE inhibitor G0507" or the specific name of the compound used), concentration, and date of accumulation.[3] Chemical formulas or abbreviations are not acceptable.[1][3]
-
The appropriate hazard pictograms should be marked on the label.[3]
-
-
Waste Segregation and Storage:
-
Waste should be segregated based on its physical and chemical properties (e.g., solid vs. liquid, organic vs. aqueous).
-
Store waste in containers that are compatible with the chemical. Plastic containers are often preferred to glass to minimize the risk of breakage.[3]
-
Waste containers must be kept tightly closed except when adding waste.[1]
-
Store waste in a designated satellite accumulation area near the point of generation.[2]
-
-
Disposal of Different Waste Streams:
-
Solid Waste:
-
Contaminated consumables such as pipette tips, tubes, and gloves should be collected in a designated, labeled hazardous waste container.
-
For powders or solid forms of the inhibitor, avoid creating dust.
-
-
Liquid Waste:
-
Empty Containers:
-
Empty containers that held the pure compound or stock solutions must be triple-rinsed with a suitable solvent.[1][2]
-
The rinsate from this cleaning process must be collected and disposed of as hazardous chemical waste.[1]
-
After triple-rinsing, the container can often be disposed of as regular laboratory glass or plastic waste, but institutional policies may vary.[1][2]
-
-
-
Arranging for Waste Pickup:
III. Experimental Protocols Cited
The identification of LolCDE inhibitors, such as the pyrrolopyrimidinedione compound G0507, often involves phenotypic screens of chemical libraries.[5] A general workflow for such a screen is as follows:
-
Primary Screen: A library of chemical compounds is screened for inhibition of growth in a permeable strain of Gram-negative bacteria (e.g., E. coli ΔtolC).[5]
-
Secondary Screen: Hits from the primary screen are then tested for their ability to induce a specific stress response, such as the σE stress response, which is indicative of outer membrane disruption.[5]
-
Target Identification: Resistant mutants are generated and sequenced to identify mutations in the genes encoding the drug target, in this case, lolC, lolD, or lolE.[5]
-
Biochemical Validation: The inhibitory activity is confirmed using in vitro assays with the purified protein target, for example, by measuring the effect of the compound on the ATPase activity of LolCDE.[6]
IV. Mandatory Visualizations
Caption: General workflow for the proper disposal of hazardous chemical waste in a laboratory setting.
Caption: The bacterial Lol pathway for lipoprotein transport and the inhibitory action of a LolCDE inhibitor.
References
- 1. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 2. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. csuci.edu [csuci.edu]
- 5. A Novel Inhibitor of the LolCDE ABC Transporter Essential for Lipoprotein Trafficking in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Inhibitor of the LolCDE ABC Transporter Essential for Lipoprotein Trafficking in Gram-Negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
